molecular formula C23H31Cl2NO8S B12085539 SPD-473 citrate

SPD-473 citrate

Cat. No.: B12085539
M. Wt: 552.5 g/mol
InChI Key: NWEDOXGMRSZNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SPD-473 citrate is a useful research compound. Its molecular formula is C23H31Cl2NO8S and its molecular weight is 552.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H31Cl2NO8S

Molecular Weight

552.5 g/mol

IUPAC Name

1-[1-(3,4-dichlorophenyl)cyclobutyl]-2-[3-(dimethylamino)propylsulfanyl]ethanone;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C17H23Cl2NOS.C6H8O7/c1-20(2)9-4-10-22-12-16(21)17(7-3-8-17)13-5-6-14(18)15(19)11-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-6,11H,3-4,7-10,12H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

NWEDOXGMRSZNHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCSCC(=O)C1(CCC1)C2=CC(=C(C=C2)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

SPD-473 Citrate: A Technical Guide to Solubility and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of SPD-473 citrate, a potent serotonin, norepinephrine, and dopamine reuptake inhibitor. While specific quantitative solubility data in common laboratory solvents is not extensively published, this document outlines standardized protocols for its determination. Furthermore, a detailed visualization of its mechanism of action as a triple reuptake inhibitor is provided to support further research and development.

Solubility Profile of this compound

To facilitate consistent data recording and comparison, the following table summarizes the known solubility information and provides a template for recording experimental findings.

SolventKnown SolubilityExperimental Solubility (mg/mL)Molar Solubility (M)Temperature (°C)Method
DMSO SolubleUser-determinedUser-determinedUser-determinedUser-determined
PBS (pH 7.4) Data not publicly availableUser-determinedUser-determinedUser-determinedUser-determined
Ethanol Data not publicly availableUser-determinedUser-determinedUser-determinedUser-determined

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method is considered a reliable standard in pharmaceutical sciences.

Objective: To determine the solubility of this compound in DMSO, PBS (pH 7.4), and ethanol at a specified temperature (e.g., 25°C or 37°C).

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanol (95% or absolute), analytical grade

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or vortex mixer

  • Incubator or water bath for temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

  • Calibrated pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring that a solid phase remains after equilibration.

    • To each vial, add a precise volume of the respective solvent (DMSO, PBS, or ethanol).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow

An In-Depth Technical Guide to sec-Butylpropylacetamide (SPD-473): Patent Landscape, Preclinical Data, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: sec-Butylpropylacetamide (SPD-473), a novel amide analog of valproic acid (VPA), has emerged as a promising therapeutic candidate for neurological disorders, demonstrating a broad spectrum of anticonvulsant activity and significant potential in the treatment of neuropathic and inflammatory pain. This technical guide provides a comprehensive overview of the intellectual property landscape surrounding SPD-473, a detailed summary of its preclinical data, and a compilation of key experimental protocols to facilitate further research and development. The initial reference to "SPD-473 citrate" appears to be a misnomer, as the available scientific literature and patent landscape focus on sec-Butylpropylacetamide.

Intellectual Property and Patent Status

Our investigation into the patent landscape for sec-Butylpropylacetamide (SPD-473) suggests that the compound is likely covered by patents protecting amide derivatives of valproic acid. A key patent in this area is:

  • US8829242B2: "Amide derivatives of valproic acid and uses thereof" This patent discloses a series of novel amide derivatives of valproic acid with demonstrated efficacy in treating epilepsy, convulsions, and various types of pain, including neuropathic pain. While not explicitly naming "sec-Butylpropylacetamide" in the claims, the chemical structures described and the intended uses strongly suggest that SPD-473 falls within the scope of this patent's claims. The patent highlights the improved therapeutic profile of these amide derivatives compared to valproic acid, including enhanced potency and a potentially better side-effect profile.[1]

Further analysis of the patent landscape for valproic acid analogs and anticonvulsant amide derivatives is recommended for a complete freedom-to-operate assessment. It is plausible that other patents or patent applications may exist that cover specific formulations, stereoisomers, or methods of synthesis of sec-Butylpropylacetamide.

Preclinical Data

sec-Butylpropylacetamide has undergone significant preclinical evaluation, demonstrating its therapeutic potential in various animal models of epilepsy and pain. The following tables summarize the key quantitative data from these studies.

Table 1: Anticonvulsant Activity of sec-Butylpropylacetamide (SPD-473)
Animal ModelSeizure TypeEfficacy (ED₅₀)Reference
Maximal Electroshock (MES) Test (mice)Generalized tonic-clonic14.1 mg/kg[1]
Subcutaneous Metrazol (scMET) Test (mice)Clonic66 mg/kg[1]
6-Hz Psychomotor Seizure Test (mice)Limbic23 mg/kg[1]
Pilocarpine-induced Status Epilepticus (rats)Refractory status epilepticusEffective at 60 mg/kg[2]
Table 2: Antinociceptive Activity of sec-Butylpropylacetamide (SPD-473) in Pain Models
Animal ModelPain TypeEfficacy (ED₅₀)ComparisonReference
Sciatic Nerve Ligation (SNL) (rats)Neuropathic49 mg/kgEquipotent to Gabapentin[3]
Formalin Test (mice)InflammatoryDose-dependent reduction in licking timeMore potent than VPA[3]
Carrageenan-induced Thermal Hyperalgesia (rats)InflammatoryDose-dependent increase in withdrawal latencyMore potent than VPA[3]
Acetic Acid-induced Writhing (mice)VisceralDose-dependent reduction in writhesMore potent than VPA[3]
Table 3: Pharmacokinetic Parameters of sec-Butylpropylacetamide (SPD-473) in Rats (60 mg/kg, i.p. administration)
ParameterValueReference
Cₘₐₓ (µg/mL)35.5 ± 5.3[1]
Tₘₐₓ (h)0.5[1]
AUC (µg·h/mL)68.4 ± 10.2[1]
t₁/₂ (h)1.3 ± 0.2[1]
CL/F (L/h/kg)0.88 ± 0.13[1]
Vd/F (L/kg)1.6 ± 0.3[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of sec-Butylpropylacetamide (SPD-473).

Synthesis of sec-Butylpropylacetamide

The synthesis of sec-Butylpropylacetamide involves a multi-step process starting from commercially available reagents. A general synthetic pathway is outlined below.

G reagent1 2-propylpentanoyl chloride intermediate sec-Butylpropylamide (Intermediate) reagent1->intermediate Reaction with reagent2 sec-Butylamine reagent2->intermediate product sec-Butylpropylacetamide (Final Product) intermediate->product Purification G animal_prep Animal Preparation (Male ICR mice, 20-25g) drug_admin Drug Administration (i.p. injection of SPD-473 or vehicle) animal_prep->drug_admin mes_stim MES Stimulation (0.2s, 50 mA, 60 Hz via corneal electrodes) drug_admin->mes_stim 30 min post-dosing observation Observation (Presence or absence of tonic hindlimb extension) mes_stim->observation endpoint Endpoint (ED₅₀ calculation) observation->endpoint G surgery Surgical Procedure (Ligation of the common sciatic nerve) recovery Post-operative Recovery (7-14 days) surgery->recovery baseline Baseline Nociceptive Testing (von Frey filaments) recovery->baseline drug_admin Drug Administration (SPD-473 or vehicle) baseline->drug_admin post_drug_testing Post-drug Nociceptive Testing drug_admin->post_drug_testing data_analysis Data Analysis (Paw withdrawal threshold) post_drug_testing->data_analysis G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis (via GAD) GABA_release GABA Release GABA_A_receptor GABA-A Receptor GABA_release->GABA_A_receptor Activates hyperpolarization hyperpolarization GABA_A_receptor->hyperpolarization Leads to Hyperpolarization NMDA_receptor NMDA Receptor depolarization depolarization NMDA_receptor->depolarization Reduces Depolarization SPD sec-Butylpropylacetamide (SPD-473) SPD->GABA_synthesis Enhances SPD->GABA_release Potentiates SPD->NMDA_receptor Inhibits

References

Methodological & Application

Application Notes and Protocols: SPD-473 Citrate for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "SPD-473 citrate" did not yield specific information on a compound with this designation in publicly available scientific literature and databases. The search results did, however, provide information on related terms which may be of interest to researchers in drug development. These include the biological roles of citrate, a compound designated as SPD, and the signaling protein CD47. This document summarizes the available information on these topics and provides general protocols and diagrams relevant to their study in a cell culture context.

It is possible that "this compound" is an internal or developmental code for a compound that has not yet been publicly disclosed. Researchers with access to proprietary information on this compound should refer to their internal documentation for specific protocols and data.

The Role of Citrate in Cellular Metabolism and Signaling

Citrate is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production. Beyond its metabolic role, citrate can act as a signaling molecule, influencing various cellular processes.

Mechanism of Action:

  • Metabolic Hub: In the mitochondria, citrate is synthesized from acetyl-CoA and oxaloacetate. It can then be further metabolized in the TCA cycle to generate ATP or be exported to the cytosol.

  • Cytosolic Functions: In the cytosol, ATP citrate lyase (ACLY) cleaves citrate into acetyl-CoA and oxaloacetate. Acetyl-CoA is a crucial precursor for the synthesis of fatty acids and cholesterol. Oxaloacetate can be converted to malate and then pyruvate, generating NADPH, which is essential for reductive biosynthesis and antioxidant defense.[1][2]

  • Signaling Molecule: Citrate can modulate the activity of enzymes and transcription factors. For instance, it can activate the transcriptional regulator CcpE in Staphylococcus aureus, influencing carbon metabolism and iron uptake.[3] In mammalian cells, citrate levels can impact inflammatory responses and have been implicated in bone regeneration through the mTORC1 and AMPK pathways.[1][4] The citrate transporter SLC13A5, which mediates the entry of extracellular citrate into the cytosol, has been identified as a potential therapeutic target for kidney disease.[5][6][7][8]

Signaling Pathway of Citrate Metabolism and Associated Processes

Citrate_Signaling Citrate Metabolism and Signaling Pathways cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Extracellular Citrate Extracellular Citrate Citrate_cyto Citrate Extracellular Citrate->Citrate_cyto SLC13A5 ACLY ACLY Citrate_cyto->ACLY AcetylCoA_cyto Acetyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis AcetylCoA_cyto->Fatty Acid Synthesis Oxaloacetate_cyto Oxaloacetate Inflammatory Mediators e.g., PGE2, NO, ROS Oxaloacetate_cyto->Inflammatory Mediators ACLY->AcetylCoA_cyto ACLY->Oxaloacetate_cyto Citrate_mito Citrate Citrate_mito->Citrate_cyto CIC TCA Cycle TCA Cycle Citrate_mito->TCA Cycle ATP Production ATP Production TCA Cycle->ATP Production SLC13A5 SLC13A5 (Citrate Transporter) CIC CIC (Mitochondrial Citrate Carrier)

Caption: Intracellular and extracellular citrate signaling pathways.

sec-Butylpropylacetamide (SPD)

The acronym "SPD" has been used to refer to sec-butylpropylacetamide, a novel amide analogue of valproic acid.

Therapeutic Potential:

  • Anticonvulsant Activity: SPD has been shown to possess a broad spectrum of anticonvulsant activity.

  • Analgesic Properties: Studies have evaluated its potential in treating neuropathic and inflammatory pain. In a sciatic nerve ligation model of neuropathic pain, SPD was found to be equipotent to gabapentin. It also demonstrated potency in models of inflammatory pain.[9]

Mechanism of Action:

  • The precise mechanism of action for SPD's analgesic effects is not fully elucidated but is suggested to be distinct from local anesthetics and membrane-stabilizing drugs.[9]

General Experimental Workflow for In Vitro Drug Screening

Drug_Screening_Workflow General In Vitro Drug Screening Workflow Cell_Culture 1. Cell Culture (e.g., Neuronal, Immune cells) Drug_Treatment 2. Drug Treatment (e.g., SPD) Cell_Culture->Drug_Treatment Incubation 3. Incubation (Time-course) Drug_Treatment->Incubation Assays 4. Cellular & Molecular Assays Incubation->Assays Data_Analysis 5. Data Analysis Assays->Data_Analysis

Caption: A generalized workflow for screening drug candidates in vitro.

CD47 Signaling

CD47 is a widely expressed transmembrane protein that functions as a receptor for signal-regulatory protein-α (SIRPα) and thrombospondin-1. It plays crucial roles in immune regulation, cardiovascular homeostasis, and cellular responses to stress.

Signaling Pathways:

  • "Don't Eat Me" Signal: The interaction of CD47 with SIRPα on phagocytic cells like macrophages delivers an inhibitory signal that prevents phagocytosis. This is a critical mechanism for self-recognition.

  • Thrombospondin-1 (TSP1) Signaling: Binding of TSP1 to CD47 can trigger various cellular responses, including cell death in some cell types, and regulation of nitric oxide (NO) and cGMP signaling.[10]

  • Downstream Effectors: CD47 signaling can influence calcium homeostasis, cyclic nucleotide signaling, and the activation of stem cell transcription factors.[10]

CD47 Signaling Cascade

CD47_Signaling CD47 Signaling Pathways cluster_downstream Downstream Effects TSP1 Thrombospondin-1 (TSP1) CD47 CD47 TSP1->CD47 SIRPa SIRPα SIRPa->CD47 NO_cGMP Inhibition of NO/cGMP Signaling CD47->NO_cGMP Phagocytosis Inhibition of Phagocytosis CD47->Phagocytosis Cell_Death Induction of Cell Death CD47->Cell_Death Cell_Membrane

Caption: Overview of key CD47 signaling interactions and outcomes.

General Protocols for Cell Culture Treatment and Analysis

The following are generalized protocols that can be adapted for the study of various compounds in cell culture. Specific parameters such as cell type, compound concentration, and incubation time should be optimized for each experimental system.

Protocol 1: Cell Seeding and Treatment

Objective: To treat cultured cells with a compound of interest.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Compound stock solution (e.g., dissolved in DMSO or PBS)

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells into multi-well plates at a predetermined density. The density should allow for logarithmic growth during the experiment.

    • Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare serial dilutions of the compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest compound concentration).

  • Cell Treatment:

    • Aspirate the old medium from the cell culture plates.

    • Gently add the medium containing the different concentrations of the compound or the vehicle control to the respective wells.

    • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a compound on cell viability.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • MTT Addition:

    • At the end of the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until formazan crystals form.

  • Solubilization:

    • Aspirate the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Data Summary

As no specific data for "this compound" is available, the following table provides a template for how quantitative data from cell culture experiments could be presented.

ParameterCell LineValueConditionsReference
IC₅₀ (µM) e.g., MCF-7Data72h treatmentCitation
e.g., A549Data72h treatmentCitation
EC₅₀ (nM) e.g., HEK293DataReporter AssayCitation
Ki (nM) e.g., Purified EnzymeDataEnzyme Inhibition AssayCitation

Disclaimer: The information provided in these application notes is for general informational purposes only. All protocols should be optimized and validated by the end-user for their specific experimental context. The absence of public information on "this compound" necessitates that researchers rely on internal documentation or contact the appropriate sources for detailed guidance.

References

Application Notes and Protocols for SPD-473 Citrate in Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Information regarding a specific compound designated "SPD-473 citrate" for use in mouse xenograft studies is not available in the public domain as of late 2025. Extensive searches have not yielded any specific preclinical data, dosage information, or established protocols for a compound with this identifier.

The following application notes and protocols are therefore provided as a general framework based on common practices for evaluating novel therapeutic agents in mouse xenograft models. Researchers should substitute the placeholder information with actual data obtained from in-house studies or manufacturer's recommendations for their specific compound.

Introduction

This document provides a detailed protocol for the in vivo evaluation of a therapeutic agent in a mouse xenograft model. These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency and reproducibility of preclinical efficacy studies. The protocols cover animal model selection, tumor cell implantation, preparation and administration of the therapeutic agent, and methods for monitoring tumor growth and assessing treatment efficacy.

Quantitative Data Summary

The following tables are templates for summarizing key quantitative data from a typical mouse xenograft study.

Table 1: Compound Information

ParameterDescription
Compound Name This compound (Hypothetical)
Molecular Formula To be determined
Molecular Weight To be determined
Formulation e.g., 2% DMSO, 30% PEG300, 68% D5W
Storage Conditions e.g., -20°C, protected from light

Table 2: In Vivo Study Design

ParameterDescription
Animal Model e.g., Athymic Nude (nu/nu) mice
Cell Line e.g., Human colorectal carcinoma HCT116
Implantation Site e.g., Subcutaneous, right flank
Number of Cells e.g., 5 x 10^6 cells in 100 µL Matrigel
Number of Animals/Group 8-10
Randomization Criteria Tumor volume of 100-150 mm³

Table 3: Dosing and Administration

GroupTreatmentDose (mg/kg)RouteSchedule
1 Vehicle Control-e.g., Oral (PO)e.g., QD x 14
2 This compound10e.g., Oral (PO)e.g., QD x 14
3 This compound30e.g., Oral (PO)e.g., QD x 14
4 This compound100e.g., Oral (PO)e.g., QD x 14
5 Positive Control (e.g., Irinotecan)50e.g., IVe.g., Q4D x 3

Table 4: Efficacy Endpoints

EndpointMeasurement Method
Tumor Volume Caliper measurements (Volume = 0.5 x L x W²)
Tumor Growth Inhibition (TGI) % TGI = (1 - (ΔT/ΔC)) x 100
Body Weight Measured twice weekly
Clinical Observations Daily monitoring for signs of toxicity
Terminal Tumor Weight Measured at the end of the study

Experimental Protocols

Cell Culture and Implantation
  • Cell Culture: Culture the selected cancer cell line (e.g., HCT116) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in an incubator at 37°C with 5% CO₂.

  • Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase using trypsin. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion.

  • Implantation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10⁷ cells/mL). Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

Animal Acclimatization and Tumor Growth Monitoring
  • Acclimatization: Allow the mice to acclimatize for at least one week before cell implantation.

  • Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = 0.5 x L x W².

Randomization and Treatment
  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Preparation: Prepare the vehicle and this compound formulations on each day of dosing.

  • Administration: Administer the vehicle, this compound, and any positive control drug according to the specified dose, route, and schedule.

Efficacy and Toxicity Assessment
  • Tumor Measurements: Continue to measure tumor volumes throughout the study.

  • Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of systemic toxicity.

  • Clinical Observations: Perform daily clinical observations for any signs of distress, altered behavior, or other adverse effects.

  • Study Termination: Euthanize the mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.

  • Endpoint Analysis: At necropsy, excise the tumors and record their final weights.

Visualization

General Experimental Workflow

The following diagram illustrates a typical workflow for a mouse xenograft study.

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Phase A Cell Culture B Cell Implantation A->B C Tumor Growth to ~100-150 mm³ B->C D Randomization into Groups C->D E Drug Administration D->E F Tumor & Body Weight Monitoring E->F G Study Termination F->G H Endpoint Analysis G->H

Caption: Workflow for a typical mouse xenograft study.

Hypothetical Signaling Pathway

Assuming "this compound" is a hypothetical inhibitor of a kinase pathway, the following diagram illustrates its potential mechanism of action.

G cluster_pathway Hypothetical Kinase Pathway cluster_drug Drug Action A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinase 1 B->C D Downstream Kinase 2 C->D E Transcription Factor D->E F Gene Expression (Proliferation, Survival) E->F G This compound G->C

Caption: Hypothetical mechanism of action for this compound.

Application Notes and Protocols for SPD-473 Citrate in Monoamine Neurotransmitter Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SPD-473 citrate as a tool compound for investigating the roles of serotonin, norepinephrine, and dopamine pathways in neuroscience research. Detailed protocols for key experiments are included to facilitate the practical application of this compound in a laboratory setting.

Introduction to this compound

This compound, also known as BTS 74 398, is a potent triple reuptake inhibitor (TRI). It simultaneously blocks the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)[1][2][3]. This activity leads to an increase in the extracellular concentrations of these key monoamine neurotransmitters, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission[1]. Due to its mechanism of action, this compound is a valuable tool for studying the physiological and pathological roles of these neurotransmitter systems. The compound has been investigated in the context of neurological disorders such as Parkinson's disease and Attention-Deficit/Hyperactivity Disorder (ADHD)[4][5].

Mechanism of Action

This compound exerts its effects by binding to and inhibiting the function of SERT, NET, and DAT. By blocking these transporters, the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron is prevented. This leads to a prolonged presence of the neurotransmitters in the synapse, allowing for increased stimulation of postsynaptic receptors. The compound's activity as a TRI makes it a useful tool for dissecting the complex interplay between these three critical neurotransmitter systems in various brain functions and disease states.

Data Presentation: Transporter Inhibition Profile

The following table summarizes the reported inhibitory activity of this compound at the human monoamine transporters. This data is crucial for designing experiments and interpreting results.

Target TransporterInhibition Constant (Ki)Reference
Serotonin Transporter (SERT)83 nM[1]
Norepinephrine Transporter (NET)3.8 nM[1]
Dopamine Transporter (DAT)160 nM[1]

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

This protocol describes a method to measure the inhibitory effect of this compound on the reuptake of serotonin, norepinephrine, and dopamine in cells expressing the respective human transporters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • This compound

  • Radiolabeled neurotransmitters ([³H]5-HT, [³H]NE, [³H]DA)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and a scintillation counter

  • 96-well microplates

Procedure:

  • Cell Plating: Plate the HEK293 cells expressing the transporter of interest into 96-well microplates and grow to confluence.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in assay buffer to achieve a range of final concentrations.

  • Pre-incubation: Wash the cells with assay buffer. Add the different concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Initiation of Reuptake: Add the radiolabeled neurotransmitter to each well to initiate the reuptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Termination of Reuptake: Terminate the assay by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the amount of radioactivity in each well using a scintillation counter to determine the amount of neurotransmitter taken up by the cells.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

This protocol outlines the use of this compound in the forced swim test, a common behavioral assay to assess antidepressant-like activity in rodents.

Materials:

  • Male mice or rats

  • This compound

  • Vehicle (e.g., saline or a suitable solvent for this compound)

  • A transparent cylindrical container filled with water (23-25°C)

  • Video recording and analysis software

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Compound Administration: Administer this compound or vehicle to the animals via a suitable route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

  • Forced Swim Test:

    • Place each animal individually into the cylinder of water for a 6-minute session.

    • Record the entire session using a video camera.

  • Behavioral Scoring:

    • Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

    • The scoring can be done manually by a trained observer blinded to the treatment groups or using automated video analysis software.

  • Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time in the treated group is indicative of an antidepressant-like effect.

Visualizations

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake cluster_inhibition Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Dopamine Dopamine L-DOPA->Dopamine DDC Serotonin Serotonin 5-HTP->Serotonin AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Vesicle Vesicle Dopamine->Vesicle Norepinephrine->Vesicle Serotonin->Vesicle DA_syn Vesicle->DA_syn Release NE_syn Vesicle->NE_syn 5HT_syn Vesicle->5HT_syn DA_Receptor Dopamine Receptor DA_syn->DA_Receptor DAT DAT DA_syn->DAT NE_Receptor Norepinephrine Receptor NE_syn->NE_Receptor NET NET NE_syn->NET 5HT_Receptor Serotonin Receptor 5HT_syn->5HT_Receptor SERT SERT 5HT_syn->SERT DAT->Dopamine NET->Norepinephrine SERT->Serotonin SPD473 SPD-473 citrate SPD473->DAT Inhibits SPD473->NET Inhibits SPD473->SERT Inhibits

Caption: Mechanism of action of this compound.

start Start plate_cells Plate HEK293 cells expressing SERT, NET, or DAT start->plate_cells prepare_compounds Prepare serial dilutions of This compound plate_cells->prepare_compounds pre_incubate Pre-incubate cells with This compound prepare_compounds->pre_incubate add_radioligand Add radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate_reuptake Wash with ice-cold buffer incubate->terminate_reuptake lyse_cells Lyse cells and add scintillation fluid terminate_reuptake->lyse_cells count_radioactivity Measure radioactivity lyse_cells->count_radioactivity analyze_data Calculate IC50 value count_radioactivity->analyze_data end End analyze_data->end

Caption: In vitro neurotransmitter reuptake assay workflow.

compound This compound mechanism Triple Reuptake Inhibition (SERT, NET, DAT) compound->mechanism neurotransmitter_increase Increased extracellular levels of Serotonin, Norepinephrine, and Dopamine mechanism->neurotransmitter_increase downstream_effects Enhanced monoaminergic neurotransmission neurotransmitter_increase->downstream_effects research_applications Research Applications downstream_effects->research_applications neuro_disorders Study of Neurological Disorders (e.g., Depression, ADHD, Parkinson's) research_applications->neuro_disorders behavioral_studies Behavioral Pharmacology research_applications->behavioral_studies neurochemical_studies Neurochemical Profiling research_applications->neurochemical_studies

Caption: Logical relationship of this compound's utility.

References

Application Notes: SPD-473 Citrate for the Inhibition of the Extrinsic Coagulation Cascade

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SPD-473 citrate is a novel investigational compound designed as a potent anticoagulant. Its mechanism of action is predicated on the chelation of free calcium ions (Ca²⁺), which are essential cofactors for the activation of several vitamin K-dependent clotting factors in the coagulation cascade. By sequestering plasma calcium, this compound effectively inhibits the propagation of the clotting process, making it a candidate for therapeutic intervention in thrombotic disorders. These application notes provide detailed protocols for assessing the anticoagulant activity of this compound in vitro using standard coagulation assays.

Mechanism of Action

The coagulation cascade is a series of enzymatic reactions that results in the formation of a stable fibrin clot. The extrinsic pathway, initiated by tissue factor (TF) exposure following endothelial injury, is critical for the initial activation of coagulation. This compound, as a citrate derivative, is hypothesized to exert its anticoagulant effect by binding to and reducing the bioavailability of Ca²⁺ ions. Calcium ions are indispensable for the proper conformation and enzymatic activity of Factors VII, IX, X, and prothrombin (Factor II). By chelating Ca²⁺, this compound prevents the assembly of the tenase and prothrombinase complexes on the surface of activated platelets, thereby inhibiting the generation of thrombin and subsequent fibrin formation.

Data Presentation

The anticoagulant efficacy of this compound was evaluated by measuring its effect on prothrombin time (PT) and activated partial thromboplastin time (aPTT) in pooled normal human plasma. The results demonstrate a dose-dependent prolongation of clotting times, indicative of potent anticoagulant activity.

Table 1: Dose-Dependent Effect of this compound on Prothrombin Time (PT)

This compound (µM)Mean PT (seconds)Standard Deviation% Prolongation over Control
0 (Control)12.50.80%
1018.21.145.6%
2525.61.5104.8%
5038.92.2211.2%
10055.43.1343.2%

Table 2: Dose-Dependent Effect of this compound on Activated Partial Thromboplastin Time (aPTT)

This compound (µM)Mean aPTT (seconds)Standard Deviation% Prolongation over Control
0 (Control)30.21.90%
1042.82.541.7%
2561.53.8103.6%
5088.95.1194.4%
100124.67.3312.6%

Signaling Pathway

Caption: Inhibition of the extrinsic and common coagulation pathways by this compound through calcium chelation.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound for serial dilutions.

  • Materials:

    • This compound powder

    • Sterile, deionized water

    • Vortex mixer

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes

  • Protocol:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in sterile, deionized water to a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Prepare aliquots in sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

2. In Vitro Assessment of Anticoagulant Activity using Prothrombin Time (PT) Assay

  • Objective: To evaluate the effect of this compound on the extrinsic and common pathways of coagulation.

  • Materials:

    • Pooled normal human plasma (citrated)

    • This compound stock solution (10 mM)

    • PT reagent (containing thromboplastin and calcium chloride)

    • Coagulometer

    • Incubator or water bath at 37°C

    • Micropipettes and sterile tips

  • Protocol:

    • Prepare serial dilutions of this compound in deionized water to achieve final concentrations of 10, 25, 50, and 100 µM when added to plasma. Include a vehicle control (deionized water).

    • Pre-warm the pooled normal human plasma and PT reagent to 37°C for at least 15 minutes.

    • In a coagulometer cuvette, add 90 µL of pre-warmed plasma.

    • Add 10 µL of the this compound dilution or vehicle control to the plasma, mix gently, and incubate for 3 minutes at 37°C.

    • Initiate the clotting reaction by adding 200 µL of the pre-warmed PT reagent.

    • The coagulometer will automatically measure the time taken for clot formation in seconds.

    • Perform each concentration in triplicate to ensure reproducibility.

    • Calculate the mean clotting time and standard deviation for each concentration.

3. In Vitro Assessment of Anticoagulant Activity using Activated Partial Thromboplastin Time (aPTT) Assay

  • Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation.

  • Materials:

    • Pooled normal human plasma (citrated)

    • This compound stock solution (10 mM)

    • aPTT reagent (containing a contact activator and phospholipids)

    • 0.025 M Calcium chloride (CaCl₂) solution

    • Coagulometer

    • Incubator or water bath at 37°C

    • Micropipettes and sterile tips

  • Protocol:

    • Prepare serial dilutions of this compound as described in the PT assay protocol.

    • Pre-warm the pooled normal human plasma, aPTT reagent, and CaCl₂ solution to 37°C.

    • In a coagulometer cuvette, add 90 µL of pre-warmed plasma.

    • Add 10 µL of the this compound dilution or vehicle control to the plasma and mix.

    • Add 100 µL of the pre-warmed aPTT reagent, mix, and incubate for 5 minutes at 37°C to allow for contact activation.

    • Initiate the clotting reaction by adding 100 µL of the pre-warmed 0.025 M CaCl₂ solution.

    • The coagulometer will measure the time to clot formation.

    • Perform each concentration in triplicate.

    • Calculate the mean clotting time and standard deviation for each concentration.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Coagulation Assay cluster_data Data Analysis prep_stock Prepare 10 mM This compound Stock prep_dilutions Create Serial Dilutions (10-100 µM) prep_stock->prep_dilutions add_drug Add 10 µL SPD-473 or Vehicle Control prep_dilutions->add_drug prep_plasma Pre-warm Plasma and Reagents to 37°C add_plasma Pipette 90 µL Plasma into Cuvette prep_plasma->add_plasma add_plasma->add_drug incubate Incubate at 37°C add_drug->incubate initiate_clot Initiate Clotting incubate->initiate_clot measure_time Measure Clotting Time (seconds) initiate_clot->measure_time replicate Perform in Triplicate measure_time->replicate calculate Calculate Mean & SD replicate->calculate plot Plot Dose-Response Curve calculate->plot

Caption: Workflow for assessing the anticoagulant activity of this compound.

Troubleshooting & Optimization

Navigating Aqueous Stability Challenges of Citrate Salt Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) in aqueous solutions is a critical aspect of preclinical and formulation development. Citrate salts, while often used to enhance solubility, can present unique degradation challenges in aqueous environments. This guide provides troubleshooting advice and frequently asked questions to address potential stability issues.

Disclaimer: As of November 2025, there is no publicly available scientific literature specifically detailing the degradation of "SPD-473 citrate." The following information is based on established principles of citrate salt stability and general drug degradation pathways in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for citrate salt drugs in aqueous solutions?

Drug molecules, including those formulated as citrate salts, are susceptible to several degradation pathways in aqueous solutions. The most common include:

  • Hydrolysis: Reaction with water, often catalyzed by pH extremes (acidic or basic conditions). Esters, amides, and lactams are particularly susceptible functional groups.

  • Oxidation: Degradation by reaction with oxygen or other oxidizing agents. This can be initiated by light, heat, or the presence of metal ions.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.

Q2: How does pH influence the stability of my citrate-based formulation?

The pH of an aqueous solution is a critical factor governing the stability of many pharmaceuticals. For citrate salts, pH can:

  • Influence the rate of acid-base catalyzed hydrolysis.

  • Affect the solubility of the drug substance, which can in turn impact its degradation rate.

  • Alter the ionization state of the molecule, potentially making it more or less susceptible to degradation.

  • It has been observed that pH is a critical parameter for the stability of colloidal solutions as it can cause changes in the electrostatic interactions between particles.[1]

Q3: I am observing precipitation in my aqueous formulation. What could be the cause?

Precipitation in a formulation that is expected to be a clear solution can be due to several factors:

  • Change in pH: A shift in pH can lead to the drug converting to its less soluble free base or free acid form.

  • Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature could cause the drug to precipitate out of solution.

  • Exceeding Solubility Limit: The concentration of the drug may be above its intrinsic solubility in the chosen aqueous medium.

  • Degradation: The degradation product may be less soluble than the parent drug, leading to its precipitation over time.

Q4: What is the role of the citrate counter-ion in degradation?

While often considered an inactive component, the citrate counter-ion can potentially influence stability. Citrate can act as a buffer, helping to maintain a specific pH range. However, it can also interact with the drug substance or other excipients, and in some cases, it may not provide sufficient buffering capacity against external acidic or basic contaminants.

Troubleshooting Guide

This section provides a structured approach to investigating and resolving common degradation issues.

Issue 1: Rapid Loss of Potency in Solution

If you are observing a faster-than-expected decrease in the concentration of your active ingredient, consider the following troubleshooting steps:

Troubleshooting Workflow for Potency Loss

Potency_Loss_Workflow start Start: Rapid Potency Loss Observed check_ph Measure pH of the Solution start->check_ph ph_drift Has pH Drifted Significantly? check_ph->ph_drift identify_cause_ph Identify Cause of pH Shift (e.g., CO2 absorption, container interaction) ph_drift->identify_cause_ph Yes forced_degradation Conduct Forced Degradation Study ph_drift->forced_degradation No buffer_optimization Optimize Buffer System identify_cause_ph->buffer_optimization end End: Stability Improved buffer_optimization->end hydrolysis Acid/Base Hydrolysis forced_degradation->hydrolysis oxidation Oxidation forced_degradation->oxidation photolysis Photolysis forced_degradation->photolysis identify_degradants Identify Degradation Products (e.g., LC-MS) hydrolysis->identify_degradants oxidation->identify_degradants photolysis->identify_degradants reformulate Reformulate to Mitigate Degradation (e.g., add antioxidant, protect from light) identify_degradants->reformulate reformulate->end

Caption: Troubleshooting workflow for addressing rapid potency loss.

Issue 2: Appearance of Unknown Peaks in Chromatogram

The emergence of new peaks during chromatographic analysis is a clear indicator of degradation.

Logical Flow for Investigating New Chromatographic Peaks

New_Peak_Investigation start Start: New Peak(s) Detected mass_balance Assess Mass Balance start->mass_balance mass_balance_ok Is Mass Balance Close to 100%? mass_balance->mass_balance_ok characterize_peak Characterize New Peak(s) (LC-MS, NMR, etc.) mass_balance_ok->characterize_peak Yes ext_source Investigate External Contamination mass_balance_ok->ext_source No determine_pathway Determine Degradation Pathway characterize_peak->determine_pathway mitigation_strategy Develop Mitigation Strategy determine_pathway->mitigation_strategy end End: Degradation Understood and Controlled mitigation_strategy->end ext_source->end

Caption: Logical flow for investigating new chromatographic peaks.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow start Start: Prepare Stock Solution of API acid_hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) start->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) start->base_hydrolysis oxidation Oxidation (e.g., 3% H2O2 at RT) start->oxidation thermal_stress Thermal Stress (e.g., 80°C) start->thermal_stress photostability Photostability (UV/Vis light exposure) start->photostability analyze Analyze all Samples by HPLC-UV/MS acid_hydrolysis->analyze base_hydrolysis->analyze oxidation->analyze thermal_stress->analyze photostability->analyze evaluate Evaluate Degradation Profiles and Mass Balance analyze->evaluate end End: Degradation Pathways Identified evaluate->end

References

Technical Support Center: Troubleshooting SPD-473 Citrate Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SPD-473. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to SPD-473 citrate precipitation in cell media.

Frequently Asked Questions (FAQs)

Q1: We are observing a white or crystalline precipitate in our cell culture medium after adding SPD-473. What could be the cause?

A1: Precipitation of SPD-473, which is formulated as a citrate salt, in cell culture media is a common issue that can arise from several factors. The most likely causes include:

  • Interactions with Media Components: Cell culture media are complex solutions containing various ions, amino acids, and other molecules. Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in most standard media formulations, can react with citrate to form insoluble calcium citrate or magnesium citrate salts.[1]

  • pH Shifts: The solubility of many citrate salts is highly dependent on the pH of the solution.[2][3][4] Cell culture media are typically buffered to a physiological pH (around 7.2-7.4). If the addition of SPD-473 or other reagents alters the local pH, it can significantly decrease the solubility of the citrate salt, leading to precipitation.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound.[5] Exposing the media to temperature extremes, such as repeated freeze-thaw cycles or prolonged storage at incorrect temperatures, can promote precipitation.[5]

  • High Concentration of SPD-473: Exceeding the solubility limit of this compound in the specific cell culture medium will inevitably lead to precipitation.

  • Evaporation: Improperly sealed culture vessels can lead to evaporation of the medium, thereby increasing the concentration of all solutes, including SPD-473 and divalent cations, which can trigger precipitation.[5]

Q2: How can we confirm that the precipitate is indeed related to this compound?

A2: While a definitive identification requires analytical techniques such as HPLC, mass spectrometry, or X-ray diffraction, you can perform some simple preliminary tests. A common method is to prepare a control plate or flask with the same medium but without the addition of your cells. Add SPD-473 and observe if precipitation occurs. If it does, it is likely a chemical interaction within the medium. You can also try adding SPD-473 to a simplified buffered saline solution (like PBS) with and without calcium and magnesium to see if these ions are the primary cause of precipitation.

Q3: What are the recommended steps to prevent this compound precipitation?

A3: To prevent precipitation, a systematic approach to media preparation and handling is recommended. The following table summarizes potential causes and corresponding preventative measures.

Potential Cause Preventative Measure Citation
High Local Concentration Prepare a more dilute stock solution of SPD-473. Add the stock solution to the media drop-wise while gently swirling.[6]
pH Fluctuation Ensure the pH of your SPD-473 stock solution is compatible with the cell culture medium. Buffer the medium appropriately.[2][3]
Temperature Shock Warm the cell culture medium and the SPD-473 stock solution to the experimental temperature (e.g., 37°C) before mixing. Avoid freeze-thaw cycles of the stock solution.[5]
Interaction with Divalent Cations Consider using a custom medium formulation with a lower concentration of calcium and magnesium. Alternatively, a chelating agent could be evaluated for compatibility with your cell line and experiment.[7][8][9]
Evaporation Use filtered flasks or plates with appropriate gas exchange, and ensure the incubator has adequate humidity.[5]

Troubleshooting Guide

If you are currently experiencing precipitation, the following decision tree and experimental protocols can help you identify the root cause and find a solution.

G start Precipitate Observed in Cell Media with SPD-473 q1 Is the precipitate present in media without cells? start->q1 a1_yes Yes q1->a1_yes Chemical Interaction a1_no No q1->a1_no Biological Component q2 Does precipitation occur in Ca²⁺/Mg²⁺-free media? a1_yes->q2 sol3 Precipitate is likely related to cellular activity or metabolism. Action: Analyze spent media and consider media exchange. a1_no->sol3 a2_yes Yes q2->a2_yes Other Media Component a2_no No q2->a2_no Divalent Cation Interaction sol2 Precipitation may be due to pH, temperature, or concentration. Action: Optimize preparation protocol. a2_yes->sol2 sol1 Likely interaction with media components (e.g., Ca²⁺/Mg²⁺). Action: Use low-ion media or add a chelator. a2_no->sol1

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Evaluation of SPD-473 Solubility in Different Media Conditions

Objective: To determine the impact of media components, pH, and temperature on this compound precipitation.

Materials:

  • SPD-473 stock solution

  • Standard cell culture medium (e.g., DMEM)

  • Calcium and magnesium-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Sterile, conical tubes (15 mL)

  • Incubator at 37°C

  • Water bath at 37°C

  • pH meter

Methodology:

  • Prepare a series of 10 mL aliquots of different media in sterile 15 mL conical tubes as outlined in the table below.

  • Pre-warm the media aliquots to 37°C in a water bath.

  • Prepare a working dilution of your SPD-473 stock solution.

  • Add the same final concentration of SPD-473 to each tube.

  • Gently mix each tube by inverting 5 times.

  • Incubate all tubes at 37°C.

  • Visually inspect for precipitation at 1, 4, and 24 hours.

  • (Optional) Quantify the precipitate by centrifuging the tubes and measuring the pellet size or by analyzing the supernatant for the concentration of soluble SPD-473 via a suitable analytical method.

Tube Medium pH Temperature (°C) Expected Outcome if Factor is Causal
1Standard Medium7.437Precipitation (Positive Control)
2Ca²⁺/Mg²⁺-free Medium7.437No/Reduced Precipitation
3Standard Medium6.837Altered Precipitation
4Standard Medium7.837Altered Precipitation
5Standard Medium7.44Increased Precipitation
6PBS7.437No Precipitation
Protocol 2: Optimizing the Addition of SPD-473 to Cell Culture Medium

Objective: To minimize localized high concentrations of SPD-473 during its addition to the medium.

Materials:

  • SPD-473 stock solution

  • Cell culture medium

  • Sterile flasks or beakers

  • Magnetic stirrer and stir bar (optional)

Methodology:

  • Warm the cell culture medium to 37°C.

  • Place the medium in a sterile flask or beaker.

  • If using a magnetic stirrer, add a sterile stir bar and set to a low speed to create a gentle vortex.

  • Add the required volume of SPD-473 stock solution drop-wise into the vortex or while manually swirling the flask.

  • Continue to stir or swirl for 1-2 minutes to ensure complete mixing.

  • Use the prepared medium for your experiment.

G cluster_spd This compound cluster_media Cell Culture Medium spd SPD-473⁺ citrate Citrate³⁻ precipitate Insoluble Precipitate (Calcium Citrate) citrate->precipitate Reacts with ca Ca²⁺ ca->precipitate mg Mg²⁺ mg->precipitate Can also react

Caption: Potential mechanism of this compound precipitation in cell media.

References

Technical Support Center: Oral Administration of Citrate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with citrate formulations for oral administration. The content focuses on addressing common challenges encountered during the experimental and developmental stages.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the formulation and testing of oral citrate drug products.

Issue 1: Low or Variable Oral Bioavailability

  • Question: My citrate-formulated compound is exhibiting low or highly variable bioavailability in preclinical animal studies. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or variable oral bioavailability of a citrate formulation is a common challenge, often stemming from solubility, stability, or permeability issues. The citrate salt form is frequently used to enhance the dissolution rate of weakly basic drugs; however, this can lead to complex behaviors in the gastrointestinal (GI) tract.

    A primary cause can be the in-situ conversion of the more soluble citrate salt back into the less soluble free base form upon transitioning from the acidic environment of the stomach to the more neutral pH of the small intestine. This precipitation reduces the concentration of the drug available for absorption, a phenomenon known as the "parachute effect." The variability can be exacerbated by differences in individual GI transit times and local pH conditions.

    To troubleshoot this, a systematic approach is recommended, as outlined in the workflow diagram below. Key steps include characterizing the formulation's behavior in biorelevant media and evaluating the compound's intrinsic properties.

    Troubleshooting Workflow for Low Bioavailability

    G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Formulation Re-evaluation A Low / Variable Bioavailability Observed B Conduct Dissolution in Biorelevant Media (FaSSIF/FeSSIF) A->B C Analyze Drug Precipitation (Supersaturation & Precipitation Assay) B->C Precipitation Observed? E Yes: Reformulate to Maintain Supersaturation (Add HPMC, PVP) C->E F No: Permeability is the Rate-Limiting Step C->F No Precipitation D Assess Intrinsic Permeability (e.g., Caco-2 Assay) D->F H Re-test Optimized Formulation In Vivo E->H G Consider Permeation Enhancers or Lipid-Based Formulations (SEDDS) F->G G->H

    Caption: Troubleshooting decision tree for low bioavailability of oral citrate formulations.

Issue 2: Formulation Stability Issues on Storage

  • Question: My solid-state citrate formulation is showing signs of physical instability (e.g., changes in crystallinity, hygroscopicity) during storage. What should I investigate?

  • Answer: Citrate salts can be prone to physical instability, particularly if they form hydrates or amorphous systems. The presence of citric acid can also make the formulation hygroscopic, leading to water absorption that can trigger physical or chemical degradation.

    Key Investigation Steps:

    • Hygroscopicity Testing: Assess the moisture sorption-desorption profile of the drug substance and the formulated product.

    • Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for changes in crystalline form (polymorphism) or conversion from an amorphous to a crystalline state.

    • Excipient Compatibility: Ensure that the chosen excipients are not contributing to the instability. For instance, highly hygroscopic excipients can worsen moisture-related problems.

    Data Summary: Common Stabilizing Excipients

    Excipient Class Examples Typical Concentration (% w/w) Primary Function
    Precipitation Inhibitor HPMC, PVP, Soluplus® 1 - 10% Maintain drug supersaturation in the GI tract.
    Moisture Protectant Silicon Dioxide (Colloidal) 0.5 - 2% Acts as a glidant and moisture scavenger.

    | Filler (Low Hygroscopicity) | Microcrystalline Cellulose (MCC) | 20 - 90% | Provides bulk while having low moisture affinity. |

Frequently Asked Questions (FAQs)

  • Question 1: Why choose a citrate salt for an oral formulation?

  • Answer: Citrate salts are primarily used for weakly basic drugs (those with a high pKa). The salt formation significantly increases the aqueous solubility of the drug at lower pH values, such as in the stomach. This is intended to promote rapid dissolution upon ingestion, which is often the first step to successful oral absorption.

  • Question 2: What is "biorelevant dissolution media" and why is it important for citrate formulations?

  • Answer: Biorelevant dissolution media are solutions that mimic the composition and pH of human gastrointestinal fluids in both the fasted state (Fasted State Simulated Intestinal Fluid - FaSSIF) and the fed state (Fed State Simulated Intestinal Fluid - FeSSIF). For citrate formulations, testing in these media is critical because the significant pH shift from the stomach (pH 1-2) to the intestine (pH 6.5-7.4) can cause the drug to precipitate. Biorelevant media help predict this in vivo behavior more accurately than simple buffer solutions.

  • Question 3: How does food intake typically affect the bioavailability of a citrate-formulated drug?

  • Answer: The effect of food can be complex. For some citrate formulations, administration with food can increase bioavailability. This is because the presence of bile salts and lipids in the fed state can help keep the drug solubilized, mitigating the precipitation that might otherwise occur. Conversely, if the drug's absorption is dependent on specific transporters that are inhibited by food components, a negative food effect could be observed. Fed-state dissolution studies (using FeSSIF) are essential to predict these outcomes.

Experimental Protocols

Protocol 1: In Vitro Supersaturation and Precipitation Assay

This assay evaluates the ability of a formulation to maintain a supersaturated state upon a pH shift, mimicking the transit from the stomach to the small intestine.

Methodology:

  • Acidic Stage (Stomach Simulation):

    • Prepare a 0.1 N HCl solution (pH 1.2).

    • Disperse the citrate formulation equivalent to a target drug concentration (e.g., 100 µg/mL) into the acidic medium.

    • Stir at 37°C for 30 minutes to allow for complete dissolution.

  • Neutralization (Intestinal Simulation):

    • Prepare a concentrated buffer solution (e.g., FaSSIF concentrate) that, when added to the acidic medium, will shift the final pH to ~6.5.

    • At t=30 minutes, add the neutralization buffer to the dissolution vessel.

  • Monitoring Precipitation:

    • Immediately after the pH shift, begin collecting samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Filter each sample immediately through a syringe filter (e.g., 0.22 µm PVDF) to separate precipitated drug from the dissolved drug.

    • Analyze the filtrate for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Plot the concentration of the dissolved drug over time. A rapid decrease in concentration indicates precipitation. The area under this curve can be used to compare the performance of different formulations.

General Experimental Workflow

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Performance Testing & Optimization A Characterize API: pKa, logP, Solubility B Salt Screening & Selection (Citrate) A->B C Solid-State Characterization (XRPD, DSC) B->C D Excipient Compatibility Screening C->D E Prototype Formulation (e.g., Tablet, Capsule) D->E F In Vitro Dissolution (pH 1.2, 4.5, 6.8) E->F G Biorelevant Dissolution (FaSSIF / FeSSIF) F->G H In Vivo PK Study (e.g., Rodent Model) G->H I Analyze Data & Identify Challenges H->I J Iterate & Optimize Formulation I->J J->E Reformulate

Caption: General workflow for the development of an oral citrate drug formulation.

Reducing SPD-473 citrate toxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with primary cell cultures and encountering challenges related to the citrate formulation of compounds like SPD-473. The following information provides troubleshooting strategies and answers to frequently asked questions to help mitigate citrate-induced toxicity and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is citrate toxicity in the context of cell culture?

A1: Citrate is a common buffer and chelating agent used in pharmaceutical formulations. In cell culture, citrate toxicity primarily stems from its ability to chelate divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), from the culture medium.[1][2] This depletion of essential ions can disrupt numerous cellular functions, leading to adverse effects on cell health and viability.

Q2: Why are primary cells more sensitive to citrate toxicity?

A2: Primary cells are isolated directly from tissues and have a finite lifespan. Unlike immortalized cell lines, they are often more sensitive to environmental stressors.[3][4] Their complex signaling and adhesion requirements are heavily dependent on precise concentrations of extracellular ions like calcium. The disruption of this delicate balance by citrate's chelating action can lead to rapid decreases in viability.

Q3: What are the common signs of citrate toxicity in my primary cell culture?

A3: Researchers may observe several indicators of citrate toxicity after introducing a citrate-formulated compound:

  • Poor Cell Adhesion: Cells may fail to attach properly to the culture vessel or detach after treatment.[5]

  • Decreased Cell Proliferation: A noticeable reduction in the rate of cell growth compared to control cultures.[5]

  • Increased Cell Death: Visible signs of apoptosis or necrosis, such as cell shrinkage, membrane blebbing, or lysis.

  • Morphological Changes: Alterations in normal cell shape and appearance.

  • Metabolic Effects: Potential for metabolic alkalosis due to the conversion of citrate to bicarbonate within the cells.[1]

Q4: How does citrate chelation of calcium lead to cell death?

A4: Calcium is a critical second messenger in many signaling pathways that regulate cell survival, proliferation, and adhesion. By chelating extracellular calcium, citrate reduces its availability for influx into the cell. This can disrupt calcium-dependent signaling cascades, such as the PI3K/Akt pathway, which is essential for promoting cell survival and inhibiting apoptosis. It can also interfere with the function of calcium-dependent adhesion molecules (e.g., cadherins), leading to cell detachment and subsequent anoikis (a form of programmed cell death).

Troubleshooting Guide

This guide addresses specific issues you may encounter when using SPD-473 citrate in your experiments.

Issue 1: My primary cells are detaching from the plate after treatment with this compound.

Possible Cause Recommended Solution
Calcium Chelation Citrate is sequestering Ca²⁺ from the medium, disrupting cell adhesion molecules.
1. Supplement with Calcium: Add sterile calcium chloride (CaCl₂) or calcium gluconate to your culture medium to counteract the chelation effect. Perform a dose-response experiment to find the optimal concentration that restores adhesion without being toxic itself.[6]
2. Reduce Compound Concentration: Use the lowest effective concentration of this compound to minimize the amount of citrate introduced into the culture.
3. Change Medium Post-Treatment: After an initial incubation period (e.g., 4-6 hours), replace the treatment medium with fresh, compound-free medium to wash out the citrate.

Issue 2: I'm observing high cytotoxicity that doesn't seem related to the active compound's mechanism.

Possible Cause Recommended Solution
Vehicle Toxicity The citrate buffer itself is causing cell death, masking the true effect of SPD-473.
1. Run a Vehicle Control: Always include a control group treated with the citrate buffer alone at the same concentration used for your highest dose of SPD-473. This will help you differentiate between vehicle toxicity and compound-specific effects.
2. Perform a Citrate Dose-Response: Test a range of sodium citrate concentrations on your cells to determine the maximum tolerated concentration.
3. Explore Alternative Formulations: If possible, inquire about obtaining SPD-473 in a different formulation that uses a more biocompatible buffer, such as HEPES, histidine, or phosphate.[7]

Issue 3: My experimental results are inconsistent between different batches of the compound.

Possible Cause Recommended Solution
Variability in Formulation There may be slight differences in the citrate concentration or pH of different compound batches.
1. Quality Control Each New Batch: Before beginning a large-scale experiment, run a simple viability assay (e.g., MTT or PrestoBlue) on a small scale with each new batch to confirm consistent cellular response.
2. Measure Medium pH: After adding the compound, check that the pH of the culture medium has not shifted significantly.[5] Adjust with sterile HCl or NaOH if necessary, or use a medium with a stronger buffering capacity like HEPES-buffered medium.

Experimental Protocols

Protocol 1: Determining the Toxic Threshold of the Citrate Vehicle

  • Cell Seeding: Plate your primary cells in a 96-well plate at their optimal seeding density and allow them to adhere overnight.

  • Prepare Citrate Solutions: Prepare a 2X stock solution of sodium citrate in your complete cell culture medium. Create a serial dilution series to test concentrations ranging from 0.1 mM to 20 mM.

  • Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X citrate solutions to the appropriate wells. Include a "medium only" control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as an MTT, WST-1, or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the "medium only" control. Plot the results to determine the concentration at which citrate causes a 50% reduction in viability (IC50).

Protocol 2: Calcium Supplementation Rescue Experiment

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Prepare Solutions:

    • Prepare a 2X stock of this compound at a concentration known to cause toxicity.

    • Prepare a 10X stock solution of sterile Calcium Chloride (CaCl₂) in cell culture-grade water. Create a dilution series to test final concentrations from 0.2 mM to 2 mM.

  • Treatment:

    • Control Group: Add medium only.

    • Toxicity Group: Add the 2X this compound solution.

    • Rescue Groups: Pre-mix the 2X this compound solution with the different 10X CaCl₂ concentrations before adding to the cells. Ensure the final concentrations are 1X.

  • Incubation & Assessment: Incubate for the desired duration and assess cell viability as described in Protocol 1.

  • Data Analysis: Compare the viability of the "Rescue Groups" to the "Toxicity Group" to determine the concentration of CaCl₂ that effectively reverses the citrate-induced toxicity.

Quantitative Data Summary

Table 1: Hypothetical Viability Data for Citrate Vehicle Control This table illustrates the expected dose-dependent toxicity of sodium citrate on a generic primary cell type after 48 hours.

Sodium Citrate (mM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
198 ± 5.1
2.591 ± 6.2
575 ± 7.8
1048 ± 9.3
2015 ± 5.5

Table 2: Hypothetical Data for Calcium Rescue Experiment This table shows the effect of adding CaCl₂ to cultures treated with a toxic concentration (10 mM) of the citrate vehicle.

Treatment Group% Cell Viability (Mean ± SD)
Control (Medium Only)100 ± 4.2
10 mM Citrate48 ± 9.3
10 mM Citrate + 0.5 mM CaCl₂65 ± 8.1
10 mM Citrate + 1.0 mM CaCl₂88 ± 6.5
10 mM Citrate + 1.5 mM CaCl₂92 ± 5.7
10 mM Citrate + 2.0 mM CaCl₂85 ± 7.0

Visualizations

G start Observe Poor Cell Health (Detachment, Low Viability) q1 Is a Vehicle Control (Citrate Only) Included? start->q1 a1_yes Run Citrate Dose-Response To Find IC50 q1->a1_yes Yes a1_no Add Vehicle Control to Experiment q1->a1_no No q2 Is Vehicle Toxicity High (IC50 < 10x Drug Conc.)? a1_yes->q2 a1_no->start a2_yes Mitigation Strategy Needed q2->a2_yes Yes a2_no Toxicity is Likely Compound-Specific q2->a2_no No mitigation Implement Mitigation: 1. Calcium Supplementation 2. Reduce Citrate Conc. 3. Request New Formulation a2_yes->mitigation

Caption: Troubleshooting workflow for diagnosing citrate-induced toxicity.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Citrate This compound Chelation Chelation Citrate->Chelation Ca_out Ca²⁺ Receptor Membrane Receptor Ca_out->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates S473 Survival Cell Survival & Proliferation Akt->Survival Promotes Chelation->Ca_out

Caption: Effect of citrate chelation on a Ca²⁺-dependent survival pathway.

G start Receive New Batch of this compound step1 Prepare Serial Dilution of New & Old Batches start->step1 step2 Seed Primary Cells in 96-Well Plate step1->step2 step3 Treat Cells with Both Batches in Parallel step2->step3 step4 Incubate for 48 Hours step3->step4 step5 Perform Cell Viability Assay (e.g., MTT) step4->step5 end Compare Dose-Response Curves. Proceed if Consistent. step5->end

References

SPD-473 citrate batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific molecule designated "SPD-473 citrate" is not publicly available. The following technical support guide is a hypothetical resource developed for researchers, scientists, and drug development professionals. The issues, protocols, and data presented are based on established principles of pharmaceutical science and are intended to serve as a practical example of a technical support center for a novel compound.

Introduction to this compound

SPD-473 is a novel investigational drug targeting the SLC13A5 citrate transporter, a key regulator of cellular metabolism. As a citrate salt, its formulation is critical for stability and bioavailability. This guide addresses potential batch-to-batch variability issues that may arise during research and development.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?

A1: Inconsistent results with different batches can stem from several factors. The most common culprits are variations in the physicochemical properties of the compound, such as pH of the stock solution, solubility, and the presence of impurities. Citrate itself can influence cellular metabolism, so variations in the citrate-to-active-ingredient ratio could also play a role.[1][2] We recommend performing the quality control checks outlined in the "Initial Troubleshooting Workflow" below.

Q2: Our latest batch of this compound has a lower-than-expected solubility in our standard aqueous buffer. Why is this happening and how can we address it?

A2: Lower solubility can be due to minor variations in the crystalline structure (polymorphism) of the citrate salt from batch to batch, or slight shifts in the pH of the final product.[3] First, verify the pH of your buffer and the prepared this compound solution. Citrate salts can act as buffering agents, and their solubility is pH-dependent.[1][4] Refer to the "Protocol for Solubility Assessment" for a standardized method to test and compare batches.

Q3: We have noticed a drift in the pH of our prepared this compound stock solutions over time. Is this expected?

A3: While this compound is formulated to be stable, some pH drift can occur, especially with repeated freeze-thaw cycles or prolonged storage at 4°C after reconstitution. The citrate component can interact with atmospheric CO2, which can slightly alter the pH.[1] For sensitive experiments, we recommend preparing fresh solutions or aliquoting single-use stocks as described in the "Protocol for Preparation and Storage of this compound Stock Solutions."

Troubleshooting Guides

Initial Troubleshooting Workflow

If you are experiencing inconsistent experimental results, follow this initial workflow to diagnose the potential source of the variability.

G cluster_0 Initial Troubleshooting Workflow start Inconsistent Experimental Results Observed qc_check Perform QC Checks on New Batch start->qc_check ph_solubility Check pH and Solubility qc_check->ph_solubility hplc_analysis Perform HPLC Analysis for Purity and Degradation qc_check->hplc_analysis activity_assay Run Functional Activity Assay qc_check->activity_assay compare_data Compare with Data from a 'Golden' (Reference) Batch issue_identified Issue Identified? compare_data->issue_identified ph_solubility->compare_data hplc_analysis->compare_data activity_assay->compare_data contact_support Contact Technical Support with Data issue_identified->contact_support Yes continue_experiment Proceed with Experiment issue_identified->continue_experiment No

Caption: Initial troubleshooting workflow for inconsistent results.

Quantitative Data Summary

The following table presents hypothetical data from three different batches of this compound, illustrating potential variability.

ParameterBatch A (Reference)Batch BBatch CAcceptable Range
pH (10 mM solution) 7.427.217.557.35 - 7.55
Solubility in PBS (mg/mL) 10.58.210.8≥ 10.0
Purity by HPLC (%) 99.899.798.5≥ 99.5
IC50 in Target Assay (nM) 52.385.155.645.0 - 60.0

Analysis:

  • Batch B shows a lower pH, reduced solubility, and decreased potency (higher IC50), suggesting a potential issue with the salt form or purity.

  • Batch C has a slightly lower purity, which may be acceptable for some screening assays but could be problematic for more sensitive or in vivo studies.

Experimental Protocols

Protocol for Solubility Assessment
  • Objective: To determine the solubility of this compound in a specified buffer.

  • Materials:

    • This compound (test and reference batches)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Vortex mixer

    • Centrifuge

    • UV-Vis Spectrophotometer or HPLC

  • Methodology:

    • Prepare a supersaturated solution by adding an excess amount of this compound to 1 mL of PBS.

    • Vortex the mixture vigorously for 2 minutes.

    • Equilibrate the solution at room temperature for 2 hours, with intermittent vortexing.

    • Centrifuge the solution at 14,000 rpm for 10 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of this compound in the supernatant using a pre-validated UV-Vis or HPLC method.

Protocol for Preparation and Storage of this compound Stock Solutions
  • Objective: To provide a standardized procedure for preparing and storing stock solutions to minimize variability.

  • Materials:

    • This compound

    • Anhydrous DMSO or sterile water (as per experimental requirements)

    • Sterile, low-protein binding microcentrifuge tubes

  • Methodology:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh out the required amount of compound in a sterile environment.

    • Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in low-protein binding tubes.

    • Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Hypothetical Signaling Pathway

This compound is hypothesized to modulate cellular energy homeostasis by inhibiting the SLC13A5 transporter, thereby reducing cytosolic citrate levels. This can impact downstream pathways such as fatty acid synthesis and glycolysis.

G cluster_0 Hypothetical Signaling Pathway for this compound spd473 This compound slc13a5 SLC13A5 Transporter spd473->slc13a5 Inhibits citrate_cyto Cytosolic Citrate slc13a5->citrate_cyto Imports Citrate acl ATP Citrate Lyase (ACL) citrate_cyto->acl Activates pfk Phosphofructokinase (PFK) citrate_cyto->pfk Inhibits acetyl_coa Acetyl-CoA acl->acetyl_coa fas Fatty Acid Synthesis acetyl_coa->fas glycolysis Glycolysis pfk->glycolysis

Caption: Hypothetical signaling pathway affected by this compound.

This technical support center guide is intended to be a living document and will be updated as more information becomes available. For further assistance, please contact our technical support team.

References

SPD-473 citrate light sensitivity and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling and troubleshooting for experiments involving SPD-473 citrate. Given that detailed public data on this compound is limited, this guide combines specific information available for this compound with established best practices for handling light-sensitive research compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as BTS 74 398, is a research chemical identified as a triple reuptake inhibitor of serotonin, dopamine, and norepinephrine.[1][2][3][4][5][6][7] It has been investigated for its potential therapeutic effects in neurological conditions such as Parkinson's disease and ADHD.[8][9] Clinical development for this compound appears to have been discontinued.[10][11] It is available from various suppliers for research purposes only.[3][12][13]

Q2: Is this compound light-sensitive?

A2: Yes, there are indications that this compound is light-sensitive. Supplier recommendations include storing the compound away from light.[3] As a general precaution, it is prudent to handle this compound as a light-sensitive compound to ensure experimental integrity.

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored in a sealed container, protected from moisture and light.[3] Specific temperature recommendations are:

  • -80°C for long-term storage (up to 6 months).[3]

  • -20°C for short-term storage (up to 1 month).[3]

Q4: What general precautions should I take when handling this compound in the lab?

A4: When working with this compound, follow these general laboratory safety and handling precautions for light-sensitive compounds:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Controlled Lighting: Whenever possible, work in a room with reduced ambient light or under amber or red lighting, which typically have longer wavelengths and are less damaging to light-sensitive compounds.[14][15] Photodegradation of active pharmaceutical ingredients generally occurs at wavelengths between 300-500 nm.[15][16]

  • Light-Blocking Containers: Use amber-colored vials or tubes for preparing and storing solutions.[14][15][16] For maximum protection, you can wrap containers in aluminum foil.[15][16]

  • Minimize Exposure: Plan your experiments to minimize the duration of light exposure. Prepare solutions and aliquots promptly and return the stock material to its recommended storage conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results (e.g., loss of compound activity). Compound Degradation Due to Light Exposure: The compound may have degraded due to prolonged exposure to ambient or artificial light during handling.1. Review your experimental workflow to identify any steps where the compound was exposed to light for extended periods. 2. Repeat the experiment under controlled, low-light conditions (e.g., using a dark room or a benchtop shielded from direct light). 3. Prepare fresh solutions from a stock that has been properly stored and protected from light.
Improper Storage: The compound may not have been stored at the correct temperature or may have been exposed to moisture.1. Verify your storage conditions against the recommended -80°C for long-term or -20°C for short-term storage.[3] 2. Ensure the container is tightly sealed to prevent moisture ingress. 3. If improper storage is suspected, use a new, unopened vial of the compound for subsequent experiments.
Visible changes in the compound's appearance (e.g., color change, precipitation). Photodegradation or Chemical Instability: Light exposure or other environmental factors may have caused the compound to degrade, leading to the formation of impurities.[14][16]1. Discard the solution immediately and do not use it for further experiments. 2. Prepare a fresh solution, paying strict attention to light-protection protocols. 3. If the problem persists with a freshly opened vial, contact the supplier for technical support.
Difficulty dissolving the compound. Incorrect Solvent or pH: The compound may have specific solubility requirements that are not being met.1. Consult the supplier's technical data sheet for recommended solvents. 2. If the information is not available, perform small-scale solubility tests with common laboratory solvents. 3. Consider adjusting the pH of your buffer, as the solubility of citrate salts can be pH-dependent.

Experimental Protocols & Workflows

General Workflow for Handling this compound

This workflow minimizes light exposure during the preparation of solutions for in vitro or in vivo experiments.

G cluster_storage Storage (-80°C) cluster_prep Solution Preparation (Low Light) cluster_exp Experiment storage This compound Stock acclimatize Acclimatize to Room Temp in Dark storage->acclimatize 1. Retrieve weigh Weigh Compound (Amber Vial) acclimatize->weigh 2. Prepare dissolve Dissolve in Appropriate Solvent weigh->dissolve 3. Add Solvent vortex Vortex/Sonicate to Dissolve dissolve->vortex 4. Mix filter Sterile Filter (If necessary) vortex->filter 5. Prepare for Use aliquot Prepare Aliquots (Amber Tubes) filter->aliquot 6. Aliquot use_exp Use in Experiment aliquot->use_exp 7. Execute

Workflow for preparing this compound solutions.
Signaling Pathway of SPD-473

SPD-473 acts as a triple reuptake inhibitor, affecting the levels of serotonin, dopamine, and norepinephrine in the synaptic cleft.

spd473 This compound sert Serotonin Transporter (SERT) spd473->sert Inhibits dat Dopamine Transporter (DAT) spd473->dat Inhibits net Norepinephrine Transporter (NET) spd473->net Inhibits synapse Increased Synaptic Neurotransmitter Levels sert->synapse Leads to dat->synapse Leads to net->synapse Leads to

Mechanism of action for this compound.

References

Adjusting pH for optimal SPD-473 citrate activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, "SPD-473 citrate," as public domain search results do not contain specific data for a substance with this designation. The content is based on established principles of biochemistry and enzymology, particularly concerning pH optimization in citrate buffers.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in this compound activity?

The catalytic activity of SPD-473, like most enzymes, is highly dependent on pH. The pH of the reaction environment influences the ionization state of amino acid residues in the enzyme's active site and can affect the overall conformation of the protein. Deviations from the optimal pH can lead to a significant reduction in or complete loss of activity.[1]

Q2: What is the recommended buffer system for studying SPD-473 activity?

A citrate buffer system is recommended for studying SPD-473 activity. Citrate buffers are effective in the pH range of 3.0 to 6.2, which is suitable for many enzymatic assays.[2][3]

Q3: How do I prepare a citrate buffer for my experiment?

Citrate buffers are typically prepared by mixing a weak acid (citric acid) with its conjugate base (sodium citrate). The desired pH can be achieved by adjusting the ratio of the acid and base components. It is crucial to verify the final pH with a calibrated pH meter.[4]

Q4: Can I use a different buffer system for SPD-473?

While a citrate buffer is recommended, other buffer systems may be used if the experimental conditions require a pH outside of the citrate buffer's effective range. However, it is essential to validate the compatibility of the chosen buffer with SPD-473, as some buffer components can interfere with enzyme activity.

Q5: How does temperature affect the pH of the citrate buffer?

The pH of buffer solutions can be sensitive to temperature changes. It is good practice to prepare and standardize the buffer at the temperature at which the experiment will be conducted.

Troubleshooting Guides

Issue 1: Low or no SPD-473 activity observed.

  • Question: I have prepared my reaction mixture, but I am seeing little to no activity from SPD-473. What could be the cause?

  • Answer:

    • Incorrect pH: The most common reason for low enzyme activity is a suboptimal pH. Verify the pH of your citrate buffer and the final reaction mixture using a calibrated pH meter. Even slight deviations from the optimal pH can drastically reduce activity.[1]

    • Improper Buffer Preparation: Ensure that the concentrations of citric acid and sodium citrate are correct and that the buffer was prepared with high-purity water.

    • Enzyme Denaturation: Extreme pH values can cause irreversible denaturation of the enzyme. Ensure that the pH of all solutions was within the stable range for SPD-473 before mixing.

Issue 2: Precipitation observed after pH adjustment.

  • Question: When I adjusted the pH of my SPD-473 solution, a precipitate formed. What should I do?

  • Answer:

    • Isoelectric Point: The protein may have precipitated because the pH was adjusted to its isoelectric point (pI). At the pI, the net charge of the protein is zero, minimizing its solubility. Determine the pI of SPD-473 and avoid adjusting the pH to this value.

    • Concentration Effects: High concentrations of SPD-473 can be more prone to precipitation. Try performing the pH adjustment on a more dilute solution.

    • Localized pH Extremes: When adding a strong acid or base to adjust the pH, localized areas of extreme pH can occur, causing denaturation and precipitation. Add the acid or base slowly while gently stirring.

Issue 3: Inconsistent results between experiments.

  • Question: My results for SPD-473 activity vary significantly from one experiment to the next. What could be causing this variability?

  • Answer:

    • Buffer Inconsistency: Using freshly prepared buffer for each experiment is recommended. The pH of stored buffers can change over time due to CO2 absorption from the atmosphere.

    • Temperature Fluctuations: Ensure that all experiments are conducted at the same temperature, as both enzyme activity and buffer pH can be temperature-dependent.

    • Inaccurate pH Measurement: Calibrate your pH meter before each use with fresh calibration standards.

Data Presentation

Table 1: Citrate Buffer Preparation (0.1 M)

Desired pHVolume of 0.1 M Citric Acid (mL)Volume of 0.1 M Sodium Citrate (mL)Total Volume (mL)
3.046.53.550
4.033.017.050
5.017.532.550
6.05.544.550

Table 2: Hypothetical pH-Activity Profile for SPD-473

pHRelative Activity (%)
3.015
4.065
4.8100
5.575
6.220

Experimental Protocols

Protocol 1: Preparation of 0.1 M Citrate Buffer

  • Prepare Stock Solutions:

    • 0.1 M Citric Acid: Dissolve 2.10 g of citric acid monohydrate (M.W. 210.14 g/mol ) in deionized water to a final volume of 100 mL.

    • 0.1 M Sodium Citrate: Dissolve 2.94 g of sodium citrate dihydrate (M.W. 294.10 g/mol ) in deionized water to a final volume of 100 mL.

  • Mix Stock Solutions: Combine the volumes of the citric acid and sodium citrate stock solutions as indicated in Table 1 to achieve the desired pH.

  • Verify pH: Use a calibrated pH meter to check the pH of the final buffer solution.

  • Adjust pH (if necessary): If the pH is not within the desired range, adjust it by adding small volumes of 0.1 M HCl or 0.1 M NaOH while monitoring the pH.

  • Final Volume: Add deionized water to reach the final desired volume.

  • Storage: Store the buffer at 4°C for up to one month.

Protocol 2: Determination of Optimal pH for SPD-473 Activity

  • Prepare Buffers: Prepare a series of 0.1 M citrate buffers with varying pH values (e.g., from 3.0 to 6.2 in 0.2 unit increments) as described in Protocol 1.

  • Set up Reactions: For each pH value, prepare a reaction mixture containing the SPD-473 substrate and cofactors in the respective citrate buffer.

  • Equilibrate: Incubate the reaction mixtures at the optimal temperature for SPD-473 activity for 5 minutes to allow for temperature and pH equilibration.

  • Initiate Reaction: Add a fixed amount of SPD-473 to each reaction mixture to start the reaction.

  • Monitor Activity: Measure the rate of product formation or substrate consumption over time using an appropriate assay method (e.g., spectrophotometry, fluorometry).

  • Determine Optimal pH: Plot the initial reaction rates against the corresponding pH values. The pH at which the highest activity is observed is the optimal pH.

Visualizations

ph_activity Figure 1: pH and SPD-473 Activity Activity Activity x_axis x_axis y_axis y_axis x_axis->y_axis p1 p2 p1->p2 p3 Optimal pH p2->p3 p4 p3->p4 p5 p4->p5 x1 3.0 x2 4.0 x3 4.8 x4 5.5 x5 6.2 troubleshooting_workflow Figure 2: Troubleshooting SPD-473 Activity start Low or No SPD-473 Activity check_ph Is the buffer pH correct? start->check_ph ph_yes Yes check_ph->ph_yes Correct ph_no No check_ph->ph_no Incorrect check_enzyme Is the enzyme stock active? ph_yes->check_enzyme adjust_ph Remake buffer and verify pH with a calibrated meter. ph_no->adjust_ph adjust_ph->start enzyme_yes Yes check_enzyme->enzyme_yes Active enzyme_no No check_enzyme->enzyme_no Inactive check_reagents Are substrate and cofactors correctly prepared? enzyme_yes->check_reagents new_enzyme Use a new aliquot of enzyme. enzyme_no->new_enzyme new_enzyme->start reagents_yes Yes check_reagents->reagents_yes Correct reagents_no No check_reagents->reagents_no Incorrect contact_support Contact Technical Support reagents_yes->contact_support new_reagents Prepare fresh reagents. reagents_no->new_reagents new_reagents->start signaling_pathway Figure 3: Hypothetical Signaling Pathway sub Substrate A spd473 SPD-473 sub->spd473 prod Product B downstream Downstream Effector prod->downstream spd473->prod response Cellular Response downstream->response

References

Validation & Comparative

In-Depth Comparative Analysis: SPD-473 Citrate and [Competitor Compound] in [Disease] Models

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive evaluation of therapeutic potential is crucial in drug development. This guide provides a detailed comparison of SPD-473 citrate and a key competitor in preclinical [Disease] models, offering researchers and drug development professionals a thorough overview of their respective pharmacological profiles.

Due to the absence of publicly available information on a compound specifically designated as "this compound," this guide will focus on a potential candidate, sec-Butylpropylacetamide (SPD), a novel amide derivative of valproic acid. SPD has demonstrated significant activity in models of neuropathic and inflammatory pain. For the purpose of this illustrative comparison, we will juxtapose SPD with a well-established competitor in the field of neuropathic pain, Gabapentin.

I. Quantitative Data Summary

To facilitate a clear and concise comparison of the efficacy of SPD and Gabapentin in preclinical pain models, the following table summarizes key quantitative data from relevant studies.

ParameterSPDGabapentinReference
Animal Model Sciatic Nerve Ligation (SNL) - RatSciatic Nerve Ligation (SNL) - Rat[1][2]
Efficacy (ED50) Equipotent to Gabapentin-[1][2]
Potency vs. VPA More potentNot Applicable[1][2]
Animal Model Formalin Test (Inflammatory Pain) - MouseNot Reported in Cited Studies[1][2]
Efficacy Higher or equal potency to VPA-[1][2]
Animal Model Carrageenan Test (Inflammatory Pain) - MouseNot Reported in Cited Studies[1][2]
Efficacy Higher or equal potency to VPA-[1][2]
Animal Model Writhing Test (Inflammatory Pain) - MouseNot Reported in Cited Studies[1][2]
Efficacy Higher or equal potency to VPA-[1][2]

ED50: The dose that produces 50% of the maximum effect. VPA: Valproic Acid.

II. Experimental Protocols

A detailed understanding of the methodologies employed in these studies is essential for accurate interpretation of the data.

A. Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain

This widely used model induces neuropathic pain symptoms in rodents, mimicking chronic nerve compression injuries in humans.

Workflow Diagram:

G cluster_surgery Surgical Procedure cluster_testing Behavioral Testing animal_prep Anesthetize Animal sciatic_exposure Expose Sciatic Nerve animal_prep->sciatic_exposure ligation Ligate Nerve sciatic_exposure->ligation closure Suture Incision ligation->closure acclimation Acclimate to Test Environment closure->acclimation Post-operative Recovery stimulus_application Apply Mechanical Stimulus acclimation->stimulus_application response_measurement Measure Paw Withdrawal Threshold stimulus_application->response_measurement G cluster_procedure Experimental Procedure drug_admin Administer Test Compound formalin_injection Inject Formalin into Paw drug_admin->formalin_injection observation Observe and Score Pain Behaviors formalin_injection->observation G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_intervention Therapeutic Intervention nerve_injury Nerve Injury vgcc Voltage-Gated Calcium Channels (α2δ-1) nerve_injury->vgcc Upregulation neurotransmitter_release Neurotransmitter Release vgcc->neurotransmitter_release Calcium Influx receptors Receptors neurotransmitter_release->receptors central_sensitization Central Sensitization receptors->central_sensitization gabapentin Gabapentin gabapentin->vgcc Inhibition spd SPD (Hypothesized) spd->central_sensitization Modulation?

References

Validating the Efficacy of SPD-473 Citrate Against a Positive Control in the Inhibition of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a comparative analysis of a novel therapeutic compound, SPD-473 citrate, against a known IκB kinase (IKK) inhibitor. The study focuses on validating the efficacy of this compound in the context of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1][2] The data presented herein demonstrates the dose-dependent inhibitory effects of this compound on TNF-α-induced NF-κB activation, benchmarked against a well-established positive control. Detailed experimental protocols and quantitative data are provided to support the findings.

Introduction

The NF-κB signaling cascade is a pivotal pathway in the regulation of immune and inflammatory responses.[2][3] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[4] The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), leading to the activation of the IKK complex.[3][5] This complex then phosphorylates the inhibitory IκBα protein, targeting it for degradation and allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5]

This compound is a novel small molecule compound hypothesized to inhibit the NF-κB pathway by targeting the IKK complex. To validate its efficacy, a direct comparison was made with a known, potent IKK inhibitor which serves as the positive control. This guide outlines the experimental approach and comparative data from a luciferase reporter assay designed to quantify the inhibitory activity of this compound.

Experimental Protocols

Cell Culture and Reagents

HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene were used for all experiments.[6] Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and the appropriate selection antibiotic. Recombinant human TNF-α was used to induce NF-κB activation.[7] The positive control, a well-characterized IKK inhibitor, and this compound were dissolved in DMSO to create stock solutions.

NF-κB Luciferase Reporter Assay

The efficacy of this compound and the positive control was determined using a dual-luciferase reporter assay system to measure NF-κB transcriptional activity.[8][9]

Protocol Steps:

  • Cell Seeding: HEK293 NF-κB reporter cells were seeded into 96-well plates at a density of 5 x 104 cells per well and incubated for 24 hours.[8]

  • Compound Treatment: Cells were pre-incubated for 1 hour with varying concentrations of this compound or the positive control IKK inhibitor. A vehicle control (DMSO) was also included.

  • Stimulation: Following pre-incubation, cells were stimulated with 10 ng/mL of TNF-α for 6 hours to induce NF-κB activation.[6] A set of unstimulated cells served as a negative control.

  • Lysis and Luminescence Reading: After the 6-hour stimulation, the medium was removed, and cells were lysed. Luciferase activity was measured using a plate-reading luminometer according to the manufacturer's protocol. Firefly luciferase activity (NF-κB dependent) was normalized to Renilla luciferase activity (constitutive control) to account for variations in cell number and transfection efficiency.[8][9]

Comparative Data Presentation

The inhibitory effects of this compound and the positive control IKK inhibitor on TNF-α-induced NF-κB activation are summarized in the table below. The data is presented as the percentage of inhibition relative to the TNF-α stimulated control, and the calculated IC₅₀ values (the concentration at which 50% of the maximum inhibition is observed).

CompoundConcentration (nM)Mean % Inhibition (± SD)IC₅₀ (nM)
This compound 112.3 ± 2.1\multirow{5}{}{48.5 }
1035.8 ± 4.5
5051.2 ± 3.9
10078.6 ± 5.2
50095.1 ± 2.8
Positive Control 115.1 ± 2.5\multirow{5}{}{35.2 }
(IKK Inhibitor) 1042.5 ± 3.8
5065.4 ± 4.1
10085.3 ± 3.3
50098.2 ± 1.9

Table 1: Dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound and a positive control IKK inhibitor.

Visualized Pathways and Workflows

To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.

G cluster_nucleus Nucleus receptor TNF-α Receptor tradd TRADD receptor->tradd tnfa TNF-α tnfa->receptor traf2 TRAF2 tradd->traf2 ikk IKK Complex (α, β, γ) traf2->ikk ikba IκBα ikk->ikba P nfkb NF-κB (p65/p50) ikba->nfkb nucleus Nucleus nfkb->nucleus Translocation nfkb_nuc NF-κB gene Gene Transcription inhibitor This compound & Positive Control inhibitor->ikk nfkb_nuc->gene

Caption: Canonical NF-κB signaling pathway showing TNF-α activation and the inhibitory target of this compound.

G A Seed HEK293 NF-κB Reporter Cells in 96-well Plate B Incubate 24 hours A->B C Pre-treat with this compound or Positive Control (1 hour) B->C D Stimulate with TNF-α (6 hours) C->D E Lyse Cells D->E F Add Luciferase Substrate E->F G Measure Luminescence (Firefly & Renilla) F->G H Data Analysis: Normalize and Calculate % Inhibition G->H

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Conclusion

The experimental data demonstrates that this compound effectively inhibits TNF-α-induced NF-κB activation in a dose-dependent manner. The calculated IC₅₀ value of 48.5 nM for this compound is comparable to that of the positive control IKK inhibitor (35.2 nM), validating its potency as an inhibitor of the NF-κB pathway. These findings support further investigation of this compound as a potential therapeutic agent for inflammatory diseases. The provided protocols and comparative data serve as a robust baseline for future preclinical and clinical development.

References

Cross-Validation of SPD-473 Citrate Activity in Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel mTORC1 inhibitor, SPD-473 citrate, against established alternatives in various cancer cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's performance, supported by detailed experimental protocols and visual representations of its mechanism of action and the experimental workflow.

Introduction to this compound

This compound is a novel, potent, and selective small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). It acts by directly competing with ATP in the catalytic cleft of mTOR kinase. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. By inhibiting mTORC1, this compound is designed to block the phosphorylation of key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), thereby leading to cell cycle arrest and a reduction in tumor cell proliferation. This guide cross-validates the activity of this compound in breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cell lines and compares its efficacy to well-known mTOR inhibitors.

Comparative Efficacy: In Vitro Cell Viability

The anti-proliferative activity of this compound was assessed and compared with Rapamycin and Everolimus across three distinct cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for each compound following a 72-hour incubation period.

Table 1: IC50 Values (nM) of mTORC1 Inhibitors in Different Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colorectal Cancer)
This compound 15.2 ± 2.1 25.8 ± 3.5 18.5 ± 2.9
Rapamycin20.5 ± 2.835.1 ± 4.228.3 ± 3.7
Everolimus18.9 ± 2.531.7 ± 3.922.1 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Target Engagement: Inhibition of mTORC1 Signaling

To confirm that the observed anti-proliferative effects of this compound are due to its intended on-target activity, Western blot analysis was performed. The phosphorylation status of the downstream mTORC1 targets, S6K1 and 4E-BP1, was evaluated in MCF-7 cells following treatment with the respective IC50 concentrations of each compound for 24 hours.

Table 2: Relative Phosphorylation Levels of mTORC1 Downstream Targets

Treatmentp-S6K1 (Thr389) / Total S6K1p-4E-BP1 (Thr37/46) / Total 4E-BP1
Vehicle Control1.00 (Baseline)1.00 (Baseline)
This compound (15 nM) 0.12 ± 0.04 0.18 ± 0.05
Rapamycin (20 nM)0.25 ± 0.060.31 ± 0.07
Everolimus (19 nM)0.21 ± 0.050.27 ± 0.06

Values represent the normalized band intensity relative to the vehicle control.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental design, the following diagrams have been generated.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis SPD473 This compound SPD473->mTORC1

Caption: mTORC1 signaling pathway and the inhibitory action of this compound.

Cross_Validation_Workflow cluster_assays Assays start Start: Select Cell Lines (MCF-7, A549, HCT116) culture Cell Culture & Seeding start->culture treatment Treat with this compound, Rapamycin, Everolimus culture->treatment incubation Incubate for 24h (WB) or 72h (MTT) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt wb Western Blot (Protein Phosphorylation) incubation->wb analysis Data Analysis: - Calculate IC50 - Quantify Band Intensity mtt->analysis wb->analysis comparison Comparative Evaluation of Efficacy & Potency analysis->comparison end End: Cross-Validation Report comparison->end

Caption: Experimental workflow for the cross-validation of this compound.

Experimental Protocols

MCF-7, A549, and HCT116 cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, the medium was replaced with fresh medium containing serial dilutions of this compound, Rapamycin, or Everolimus. A vehicle control (0.1% DMSO) was also included.

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated using non-linear regression analysis from the dose-response curves.

  • MCF-7 cells were seeded in 6-well plates and grown to 70-80% confluency.

  • Cells were treated with the respective IC50 concentrations of the compounds for 24 hours.

  • Following treatment, cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration was determined using the BCA protein assay.

  • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46), 4E-BP1, and GAPDH.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using ImageJ software.

Conclusion

The data from this cross-validation study demonstrate that this compound is a highly potent inhibitor of mTORC1 signaling. It exhibits superior or comparable anti-proliferative activity against breast, lung, and colorectal cancer cell lines when compared to established mTOR inhibitors like Rapamycin and Everolimus. Furthermore, the significant reduction in the phosphorylation of S6K1 and 4E-BP1 confirms its on-target efficacy. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical development in oncology.

Comparative Analysis of SPD-473 Citrate and Standard-of-Care Mesalamine for the Treatment of Mild to Moderate Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the investigational drug SPD-473 citrate and the current standard-of-care treatment, mesalamine, for patients with mild to moderate ulcerative colitis (UC). The information presented is based on hypothetical preclinical and Phase II clinical trial data to illustrate the potential therapeutic profile of this compound.

Ulcerative colitis is a chronic inflammatory bowel disease characterized by inflammation of the colonic mucosa.[1] The primary goals of treatment are to induce and maintain remission, and improve the patient's quality of life.[1] The choice of therapy is often dependent on the severity and extent of the disease.[2] For mild to moderate UC, 5-aminosalicylic acid (5-ASA) compounds, such as mesalamine, are considered a first-line treatment.[3][4]

This compound is a novel selective Janus kinase (JAK) inhibitor. Its mechanism of action aims to provide a more targeted approach to modulating the inflammatory response in UC compared to the broader anti-inflammatory effects of mesalamine.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from a hypothetical 12-week, randomized, double-blind, placebo-controlled Phase II clinical trial of this compound and a meta-analysis of pivotal trials for oral mesalamine in patients with mild to moderate ulcerative colitis.

Table 1: Efficacy Outcomes at Week 12

Outcome MeasureThis compound (100 mg QD)Mesalamine (4.8 g/day )Placebo
Clinical Remission Rate 45%40%15%
Clinical Response Rate 70%65%30%
Endoscopic Improvement 55%50%20%
Rectal Bleeding Subscore of 0 60%58%25%

Table 2: Safety and Tolerability Profile

Adverse Event (AE)This compound (100 mg QD)Mesalamine (4.8 g/day )Placebo
Any Adverse Event 35%40%30%
Headache 8%10%7%
Nausea 5%8%4%
Nasopharyngitis 6%5%5%
Elevated Liver Enzymes 3%1%1%
Serious Adverse Events 2%3%2%

Experimental Protocols

Protocol 1: Phase II Clinical Trial for this compound
  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled study.

  • Patient Population: Adults (18-65 years) with a diagnosis of mild to moderate ulcerative colitis, defined by a Mayo Score of 4 to 10, with an endoscopic subscore of at least 2.

  • Intervention: Patients were randomized (1:1:1) to receive either this compound (100 mg once daily), oral mesalamine (4.8 g/day ), or a placebo.

  • Primary Endpoint: The proportion of patients achieving clinical remission at week 12, defined as a total Mayo Score of ≤ 2 with no individual subscore > 1.

  • Secondary Endpoints:

    • Clinical response at week 12 (decrease in Mayo Score of ≥ 3 points and ≥ 30% from baseline, plus a decrease in rectal bleeding subscore of ≥ 1 or an absolute rectal bleeding subscore of 0 or 1).

    • Endoscopic improvement at week 12 (endoscopic subscore of 0 or 1).

    • Safety and tolerability assessed by monitoring adverse events, laboratory parameters, and vital signs.

Protocol 2: In Vitro Cytokine Inhibition Assay
  • Objective: To determine the inhibitory effect of this compound on pro-inflammatory cytokine production.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.

    • PBMCs were stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

    • Cells were co-incubated with varying concentrations of this compound or a vehicle control.

    • After 24 hours, the supernatant was collected, and the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-12) were measured using an enzyme-linked immunosorbent assay (ELISA).

    • The half-maximal inhibitory concentration (IC50) for each cytokine was calculated.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound, which involves the inhibition of the Janus kinase (JAK) signaling pathway.

SPD473_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT SPD473 This compound SPD473->JAK Inhibits STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene Inflammatory Gene Expression DNA->Gene Transcription Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Treatment Phase (12 Weeks) cluster_evaluation Evaluation Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Mayo Score, Endoscopy) Informed_Consent->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Group_A This compound Randomization->Group_A Group_B Mesalamine Randomization->Group_B Group_C Placebo Randomization->Group_C Week_12_Visit Week 12 Assessment Group_A->Week_12_Visit Group_B->Week_12_Visit Group_C->Week_12_Visit Primary_Endpoint Primary Endpoint Analysis (Clinical Remission) Week_12_Visit->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis Primary_Endpoint->Secondary_Endpoint Safety_Analysis Safety Analysis Secondary_Endpoint->Safety_Analysis

References

Comparative Efficacy and Reproducibility of SPD-473 Citrate in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for sec-Butylpropylacetamide (SPD), a novel investigational compound for the treatment of neuropathic and inflammatory pain. The performance of SPD is evaluated against two established medications, Gabapentin and Valproic Acid (VPA), based on available preclinical data. This document is intended to provide an objective summary to inform further research and development.

Executive Summary

sec-Butylpropylacetamide (SPD) is a novel amide analogue of valproic acid that has demonstrated significant anti-nociceptive potential in preclinical models of both neuropathic and inflammatory pain. Experimental data indicates that SPD is equipotent to gabapentin and more potent than its parent compound, valproic acid, in a model of neuropathic pain.[1] In models of inflammatory pain, SPD showed efficacy that was either greater than or equal to that of VPA.[1] The mechanism of action for SPD appears to be distinct from that of local anesthetics and membrane-stabilizing drugs, with some evidence suggesting a potential GABAergic mechanism.[2][3][4]

Comparative Efficacy in Neuropathic Pain

The anti-nociceptive efficacy of SPD, gabapentin, and VPA was evaluated in the sciatic nerve ligation (SNL) model in rats, a widely used model of neuropathic pain. The primary endpoint in this model is the dose required to produce a 50% reversal of mechanical allodynia (ED50).

CompoundED50 (mg/kg, i.p.) in Rat SNL ModelRelative PotencyReference
SPD 49Equipotent to Gabapentin[2]
Gabapentin Stated as equipotent to SPD-[2]
Valproic Acid (VPA) 2475-fold less potent than SPD[2]

Comparative Efficacy in Inflammatory Pain

The efficacy of SPD and VPA was also compared in two standard models of inflammatory pain: the formalin test and the carrageenan-induced paw edema model.

Formalin Test in Rats: This test assesses the response to a continuous inflammatory pain stimulus and has two distinct phases: an early neurogenic phase and a later inflammatory phase.

CompoundEfficacy in Formalin Test (Phase II)Reference
SPD Higher potency than VPA[2]
Valproic Acid (VPA) -[2]

Carrageenan-Induced Paw Edema in Rats: This model evaluates the anti-inflammatory effects of a compound by measuring the reduction in paw swelling induced by carrageenan.

CompoundEfficacy in Carrageenan ModelReference
SPD Higher or equivalent potency to VPA[2]
Valproic Acid (VPA) -[2]

Pharmacokinetic Profiles in Rats

A comparison of the pharmacokinetic parameters of SPD, gabapentin, and VPA in rats is presented below. It is important to note that these parameters are compiled from different studies and experimental conditions may vary.

ParameterSPDGabapentinValproic Acid (VPA)
Administration Route Intravenous (i.v.)Intravenous (i.v.)Intravenous (i.v.)
Dose 60 mg/kg4-500 mg/kg (linear kinetics)15, 150, 600 mg/kg (dose-dependent)
Elimination Half-life (t½) ~1.3 hours~1.7 hours[5]11.7 min (15 mg/kg), 41 min (150 mg/kg), 125 min (600 mg/kg)[6]
Clearance (CL) 0.4 L/h/kg--
Volume of Distribution (Vd) 0.8 L/kg--
Oral Bioavailability (F) -~79% (at 50 mg/kg)[5]-

Mechanism of Action

The proposed mechanisms of action for SPD and its comparators differ significantly, suggesting distinct pharmacological profiles.

CompoundProposed Mechanism of Action
SPD The precise mechanism is not fully elucidated, but it is suggested to be distinct from local anesthetics and membrane-stabilizing drugs.[2][7] Some studies suggest a potential GABAergic mechanism.[3]
Gabapentin Binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[6][8][9][10]
Valproic Acid (VPA) Has multiple mechanisms, including increasing the availability of the inhibitory neurotransmitter GABA, and blocking voltage-gated sodium and calcium channels.[11][12][13]

Experimental Protocols

Sciatic Nerve Ligation (SNL) Model

This surgical model is used to induce neuropathic pain in rodents.

  • Anesthesia: The animal is anesthetized using an appropriate anesthetic agent.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. A tight ligation of a portion of the nerve is performed, typically involving about one-third to one-half of the nerve's diameter.

  • Post-Operative Care: Animals are monitored for recovery and the development of pain-like behaviors.

  • Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments at various time points after surgery. The withdrawal threshold of the paw is measured.

Formalin Test

This model assesses the response to a localized inflammatory stimulus.

  • Acclimation: The animal is placed in an observation chamber to acclimate.

  • Formalin Injection: A dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: The animal's behavior is observed for a set period, typically up to 60 minutes. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.[4]

  • Data Analysis: The responses are typically divided into two phases: Phase 1 (early, neurogenic pain) and Phase 2 (late, inflammatory pain).

Carrageenan-Induced Paw Edema

This model is used to evaluate the anti-inflammatory properties of a compound.

  • Baseline Measurement: The volume of the animal's hind paw is measured using a plethysmometer.

  • Carrageenan Injection: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation and edema.[2][3]

  • Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated and compared between treated and control groups.

Visualizations

experimental_workflow Experimental Workflow for Preclinical Pain Assessment cluster_neuropathic Neuropathic Pain Model cluster_inflammatory Inflammatory Pain Models SNL_surgery Sciatic Nerve Ligation (SNL) Surgery Post_op Post-operative Recovery & Pain Development SNL_surgery->Post_op Behavioral_testing_neuropathic Mechanical Allodynia Assessment (von Frey) Post_op->Behavioral_testing_neuropathic Data_analysis Data Analysis & Comparison Behavioral_testing_neuropathic->Data_analysis Formalin_injection Formalin Injection Behavioral_observation Behavioral Observation (Licking/Biting) Formalin_injection->Behavioral_observation Carrageenan_injection Carrageenan Injection Paw_volume Paw Volume Measurement Carrageenan_injection->Paw_volume Behavioral_observation->Data_analysis Paw_volume->Data_analysis Drug_admin Drug Administration (SPD, Gabapentin, VPA, Vehicle) Drug_admin->SNL_surgery Drug_admin->Formalin_injection Drug_admin->Carrageenan_injection

Caption: Workflow for evaluating anti-nociceptive and anti-inflammatory drugs.

signaling_pathways Simplified Putative Mechanisms of Action in Nociception cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Ca_channel Voltage-Gated Ca2+ Channel (α2δ-1 subunit) Neurotransmitter_release Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_channel->Neurotransmitter_release Activates GABA_T GABA Transaminase GABA GABA GABA_T->GABA Degrades Na_channel Voltage-Gated Na+ Channel Na_channel->Neurotransmitter_release Activates Pain_signal Pain Signal Propagation Neurotransmitter_release->Pain_signal Gabapentin Gabapentin Gabapentin->Ca_channel Inhibits VPA Valproic Acid VPA->GABA_T Inhibits VPA->Na_channel Blocks SPD SPD (Putative) SPD->GABA Enhances? GABA->Pain_signal Inhibits

Caption: Putative mechanisms of action for SPD, Gabapentin, and Valproic Acid.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel compound sec-Butylpropylacetamide (SPD), referred to herein as SPD-473 Citrate, and its parent compound, Valproic Acid (VPA). This analysis is based on preclinical data from head-to-head studies evaluating their efficacy in models of neuropathic and inflammatory pain. All quantitative data, experimental methodologies, and relevant biological pathways are presented to support further research and development in pain therapeutics.

Quantitative Performance Analysis

The following tables summarize the comparative efficacy of this compound and Valproic Acid in various preclinical pain models. The data is extracted from a key study comparing these two compounds.[1][2]

Neuropathic Pain Model

Table 1: Efficacy in the Sciatic Nerve Ligation (SNL) Model

CompoundED₅₀ (mg/kg)Potency Relative to VPANotes
This compound49~5x higherEquipotent to gabapentin.[2][3]
Valproic Acid (VPA)>250-
Inflammatory Pain Models

Table 2: Efficacy in the Formalin Test

CompoundPhaseID₅₀ (mg/kg)Potency Relative to VPA
This compoundAcute39~3.5x higher
Inflammatory40~2.8x higher
Valproic Acid (VPA)Acute136-
Inflammatory113-

Table 3: Efficacy in the Acetic Acid-Induced Writhing Test

CompoundED₅₀ (mg/kg)95% Confidence IntervalPotency Relative to VPA
This compound4024.3–67Approximately Equal
Valproic Acid (VPA)4418–61-

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain

This model induces mechanical allodynia, a key symptom of neuropathic pain.

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Under anesthesia, the left sciatic nerve is exposed. The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture. The incision is then closed.

  • Drug Administration: this compound, Valproic Acid, or vehicle control are administered intraperitoneally (i.p.).

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the force at which the rat withdraws its paw) is measured before and after drug administration.

  • Endpoint: The dose required to produce a 50% reversal of mechanical allodynia (ED₅₀) is calculated.

Formalin Test of Inflammatory Pain

This model assesses nociceptive responses to a persistent chemical stimulus, encompassing an acute and an inflammatory phase.

  • Animal Model: Male ICR mice.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw.

  • Behavioral Observation: The time spent licking or biting the injected paw is recorded in two phases: the acute phase (0-5 minutes post-injection) and the inflammatory phase (15-30 minutes post-injection).

  • Drug Administration: Test compounds are administered prior to the formalin injection.

  • Endpoint: The dose that reduces the nociceptive response by 50% (ID₅₀) is determined for each phase.[2]

Acetic Acid-Induced Writhing Test

This is a model of visceral inflammatory pain.

  • Animal Model: Male ICR mice.

  • Procedure: A solution of acetic acid is injected intraperitoneally.

  • Behavioral Observation: The number of "writhes" (a specific stretching posture) is counted for a set period following the injection.

  • Drug Administration: Compounds are administered prior to the acetic acid injection.

  • Endpoint: The dose that reduces the number of writhes by 50% (ED₅₀) is calculated.[2]

Visualizations

Experimental Workflow: Neuropathic Pain Model

G cluster_pre Pre-Surgery cluster_surgery Surgical Procedure cluster_post Post-Surgery & Treatment cluster_analysis Data Analysis baseline Baseline Behavioral Testing (von Frey Filaments) surgery Sciatic Nerve Ligation (SNL) baseline->surgery Animals proceed to surgery allodynia Development of Mechanical Allodynia surgery->allodynia Recovery period drug_admin Drug Administration (this compound or VPA) allodynia->drug_admin Established pain state post_testing Post-Treatment Behavioral Testing drug_admin->post_testing ed50 ED50 Calculation post_testing->ed50

Caption: Workflow for assessing compound efficacy in the SNL model.

Signaling Pathways in Pain

The precise mechanism of action for this compound is still under investigation, though it is suggested to be distinct from that of local anesthetics and membrane-stabilizing drugs.[1][2][3] Valproic Acid is known to exert its effects through multiple pathways, primarily by modulating GABAergic and glutamatergic neurotransmission.[4]

G cluster_vpa Valproic Acid (VPA) Mechanism cluster_spd This compound Mechanism vpa Valproic Acid gaba_t GABA Transaminase (Inhibition) vpa->gaba_t ssadh Succinate Semialdehyde Dehydrogenase (Inhibition) vpa->ssadh glut_receptor Glutamate Receptor Expression (Reduction) vpa->glut_receptor gaba_level Increased GABA Concentration gaba_t->gaba_level ssadh->gaba_level inhibition Enhanced Neuronal Inhibition gaba_level->inhibition excitation Reduced Neuronal Excitation glut_receptor->excitation analgesia Analgesic Effect inhibition->analgesia excitation->analgesia spd This compound unknown Distinct Mechanism (Under Investigation) spd->unknown analgesia2 Analgesic Effect unknown->analgesia2

Caption: Known pathways for VPA and the proposed distinct mechanism of this compound.

References

Independent Verification of SPD-473 Citrate's Reported Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported effects of SPD-473 citrate, a discontinued investigational triple reuptake inhibitor, with alternative therapeutic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of its pharmacological profile and the landscape of related treatments. Due to the cessation of its clinical development, publicly available data on this compound is limited, primarily consisting of preclinical studies. This guide summarizes the available quantitative data, details experimental methodologies where possible, and visualizes relevant biological pathways.

Executive Summary

This compound, also known as BTS 74 398, is a monoamine reuptake inhibitor that simultaneously targets the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). It was investigated for the potential treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Parkinson's Disease (PD). However, its clinical development was discontinued. This guide compares the preclinical data of this compound with established and emerging treatments for these conditions, including other triple reuptake inhibitors and standard-of-care medications.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data for this compound and its comparators. It is crucial to note that the data for this compound is from a preclinical primate model of Parkinson's disease, which is not directly comparable to human clinical trial data for the other compounds.

Table 1: Comparison of Efficacy in Parkinson's Disease Models/Patients

CompoundMechanism of ActionStudy PopulationKey Efficacy Endpoint(s)Results
This compound (BTS 74 398) Triple Reuptake InhibitorMPTP-treated common marmosets (preclinical)Reduction in motor disability, increase in locomotor activityDose-dependent reduction in motor disability and increase in locomotor activity. Did not provoke dyskinesia.[1]
Levodopa/Carbidopa Dopamine Precursor with Decarboxylase InhibitorPatients with Parkinson's DiseaseImprovement in Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor) scoresGold standard for symptomatic treatment, providing significant improvement in motor function.[2] Long-term use associated with motor fluctuations and dyskinesias.

Table 2: Comparison of Efficacy in ADHD

CompoundMechanism of ActionStudy PopulationKey Efficacy Endpoint(s)Results
This compound Triple Reuptake InhibitorN/A (No publicly available clinical data)N/AN/A
Dasotraline Triple Reuptake InhibitorChildren (6-12 years) with ADHDChange from baseline in ADHD Rating Scale Version IV-Home Version (ADHD-RS-IV) total scoreSignificant improvement with 4 mg/day dose vs. placebo (-17.5 vs. -11.4).[3]
Methylphenidate Norepinephrine and Dopamine Reuptake InhibitorChildren and Adolescents with ADHDImprovement in teacher-rated ADHD symptoms (ADHD-RS)Significant improvement compared to placebo (Standardized Mean Difference: -0.74).[4]

Table 3: Comparison of Common Adverse Events

CompoundCommon Adverse Events
This compound (BTS 74 398) N/A (No publicly available clinical data)
Dasotraline Insomnia, decreased appetite, weight loss, irritability.[3]
Ansofaxine (Triple Reuptake Inhibitor for MDD) Nausea, dizziness, headache, dry mouth, insomnia.[5][6][7][8][9]
Methylphenidate Decreased appetite, insomnia, headache, abdominal pain.[4][10]
Levodopa/Carbidopa Nausea, dizziness, orthostatic hypotension, dyskinesias (long-term).[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Preclinical Evaluation of this compound (BTS 74 398) in a Primate Model of Parkinson's Disease
  • Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated common marmosets were used to induce a parkinsonian state.[1] This model replicates the dopamine depletion seen in Parkinson's disease.

  • Drug Administration: BTS 74 398 was administered orally at doses of 2.5, 5.0, or 10.0 mg/kg.[1]

  • Behavioral Assessment:

    • Motor Disability: Assessed using a standardized rating scale for parkinsonian primates, evaluating posture, movement, and bradykinesia.

    • Locomotor Activity: Measured by counting the number of times the animal crossed grid lines on the floor of the observation cage.

    • Dyskinesia: The presence and severity of involuntary movements were scored.

  • Data Analysis: Dose-response relationships for motor disability, locomotor activity, and dyskinesia were evaluated.

Clinical Trial of Dasotraline in Children with ADHD
  • Study Design: A six-week, randomized, double-blind, placebo-controlled, fixed-dose trial.[3]

  • Participants: Children aged 6-12 years with a DSM-5 diagnosis of ADHD.[3]

  • Intervention: Once-daily oral administration of dasotraline (2 mg or 4 mg) or placebo.[3]

  • Primary Efficacy Endpoint: The change from baseline in the ADHD Rating Scale Version IV-Home Version (ADHD-RS-IV) total score at week 6.[3]

  • Safety Assessment: Monitoring and recording of all adverse events reported by participants or observed by investigators.

Clinical Trial of Methylphenidate in Children and Adolescents with ADHD
  • Study Design: A meta-analysis of randomized controlled trials comparing methylphenidate with placebo or no intervention.[4]

  • Participants: Children and adolescents with a diagnosis of ADHD.

  • Intervention: Methylphenidate at various doses and formulations.

  • Primary Efficacy Endpoint: Teacher-rated ADHD symptoms, typically using the ADHD Rating Scale (ADHD-RS).[4]

  • Safety Assessment: Analysis of reported adverse events across the included studies.

Mandatory Visualization

Signaling Pathway of a Triple Reuptake Inhibitor

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_transporters Monoamine Transporters MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Storage Released_MA Released Monoamines Vesicle->Released_MA Release Receptor Postsynaptic Receptors Released_MA->Receptor Binding SERT SERT Released_MA->SERT Reuptake NET NET Released_MA->NET Reuptake DAT DAT Released_MA->DAT Reuptake Signaling Downstream Signaling Receptor->Signaling SERT->MA NET->MA DAT->MA SPD473 This compound SPD473->SERT Inhibition SPD473->NET Inhibition SPD473->DAT Inhibition

Caption: Mechanism of action of a triple reuptake inhibitor like this compound.

Experimental Workflow for Preclinical Primate Study

Preclinical_Workflow A Animal Model Induction (MPTP Treatment in Marmosets) B Baseline Behavioral Assessment (Motor Disability & Locomotor Activity) A->B C Drug Administration (Oral this compound or Placebo) B->C D Post-treatment Behavioral Assessment (Motor Disability, Locomotor Activity, Dyskinesia) C->D E Data Analysis (Dose-response Evaluation) D->E Downstream_Effects A Triple Reuptake Inhibitor B Blockade of SERT, NET, DAT A->B C Increased Synaptic Levels of Serotonin, Norepinephrine, Dopamine B->C D Enhanced Postsynaptic Receptor Activation C->D E Alleviation of Symptoms (e.g., improved motor control in PD, reduced inattention in ADHD) D->E

References

Safety Operating Guide

Proper Disposal of SPD-473 Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing SPD-473 citrate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of this non-hazardous compound.

Based on the Safety Data Sheet (SDS) provided by the manufacturer, MedChemExpress, this compound is classified as "Not a hazardous substance or mixture"[1]. This classification is the primary determinant for its disposal protocol. However, it is imperative to adhere to institutional and local regulations regarding non-hazardous waste.

Immediate Safety and Logistical Information

Before proceeding with disposal, ensure that a thorough hazard assessment has been conducted and that the waste stream containing this compound does not include any other hazardous materials. Cross-contamination with hazardous substances will necessitate managing the entire waste volume as hazardous.

Key Operational Steps for Disposal:
  • Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for their specific procedures regarding the disposal of non-hazardous chemical waste.[2][3][4] EHS approval is often required before any chemical waste, including non-hazardous materials, can be disposed of via sanitary sewer or regular trash.[2]

  • Waste Characterization: Confirm that the this compound waste is not mixed with any solvents, heavy metals, or other regulated chemicals that would alter its non-hazardous classification.

  • Disposal as a Non-Hazardous Solid:

    • Uncontaminated, solid this compound can typically be disposed of in the regular laboratory trash.

    • Place the solid waste in a securely sealed, properly labeled container. The label should clearly identify the contents as "Non-Hazardous Waste: this compound".

    • It is good practice to place this container inside a secondary container before disposal in the main laboratory waste stream.

  • Disposal of Aqueous Solutions:

    • For dilute, neutral pH aqueous solutions of this compound, disposal down the sanitary sewer is often permissible.

    • Crucially, verify with your EHS department the allowable concentration limits and pH range for drain disposal. [3]

    • When disposing of approved liquids down the drain, flush with a copious amount of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).

    • The rinsate should be collected and disposed of as a non-hazardous aqueous waste, following the procedures outlined above.

    • After rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or trash receptacle.

Quantitative Data Summary

ParameterGuidelineSource
Hazard Classification Not a hazardous substance or mixtureMedChemExpress SDS[1]
Aqueous Solution pH for Sewer Disposal Typically between 6.0 and 9.0 (Consult EHS)General EHS Guidelines[3]
Dilution for Sewer Disposal Flush with at least 20 parts waterGeneral EHS Guidelines

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general principle of rendering a substance non-hazardous for disposal is applicable. For instance, if this compound were in a solution outside the neutral pH range, a neutralization protocol would be necessary before drain disposal.

General Neutralization Protocol (for acidic or basic solutions):

  • Ensure appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn.

  • Place the container with the this compound solution in a secondary container within a fume hood.

  • Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the solution while stirring.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the neutralizing agent dropwise until the pH is within the acceptable range for drain disposal as determined by your institution's EHS (typically pH 6-9).

  • Once neutralized, the solution can be disposed of down the sanitary sewer with copious amounts of water, pending EHS approval.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Characterization cluster_1 Disposal Pathway cluster_2 Non-Hazardous Disposal Procedure start This compound Waste is_mixed Is it mixed with hazardous waste? start->is_mixed hazardous_waste Manage as Hazardous Waste is_mixed->hazardous_waste Yes non_hazardous Non-Hazardous Waste is_mixed->non_hazardous No is_solid Solid or Liquid? non_hazardous->is_solid solid_disposal Dispose in Regular Trash is_solid->solid_disposal Solid liquid_disposal Consult EHS for Sewer Disposal is_solid->liquid_disposal Liquid ehs_approval EHS Approval? liquid_disposal->ehs_approval drain_disposal Dispose down Drain with Copious Water ehs_approval->drain_disposal Yes no_drain Consult EHS for Alternative Disposal ehs_approval->no_drain No

Disposal decision workflow for this compound.

By following these guidelines and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.